4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
(7-methylthieno[3,2-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-2-12-6-5(4)9-3-10-7(6)11-8/h2-3H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFRPLAVKGESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380578 | |
| Record name | 4-Hydrazinyl-7-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-22-1 | |
| Record name | 4-Hydrazinyl-7-methylthieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinyl-7-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-22-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
CAS Number: 175137-22-1[][2]
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine, a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine class. While specific detailed experimental data for this particular molecule is limited in publicly accessible literature, this document outlines its fundamental properties and contextualizes its potential applications based on the well-documented activities of the broader thieno[3,2-d]pyrimidine scaffold.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175137-22-1 |
| Molecular Formula | C₇H₈N₄S |
| Structure | (Chemical structure image of this compound) |
General Synthesis Protocol
A general and plausible synthetic route to 4-hydrazino-thieno[3,2-d]pyrimidine derivatives involves the reaction of a corresponding 4-chloro-thieno[3,2-d]pyrimidine with hydrazine hydrate. This nucleophilic substitution reaction is a common method for introducing a hydrazinyl group onto a pyrimidine ring.
Experimental Protocol: Synthesis of 4-hydrazino-thieno[3,2-d]pyrimidine derivatives
-
Step 1: Chlorination of the thieno[3,2-d]pyrimidin-4-one precursor. The corresponding 7-methylthieno[3,2-d]pyrimidin-4-one is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-7-methylthieno[3,2-d]pyrimidine.
-
Step 2: Hydrazinolysis. The resulting 4-chloro derivative is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added, and the mixture is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent and excess hydrazine hydrate are removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final this compound.
Biological Activity of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives have shown potent activity as inhibitors of various enzymes, particularly kinases, and as modulators of other cellular processes.
Table 1: Reported Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Target | Reported IC₅₀ Values | Potential Therapeutic Area |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | 3.6 nM, 2.7 nM, 4.0 nM respectively | Oncology, Metabolic Diseases[3] |
| Tricyclic thieno[3,2-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | - | Oncology[4] |
| Thieno[3,2-d]pyrimidine derivatives | Cyclin-Dependent Kinase 7 (CDK7) | - | Triple-Negative Breast Cancer[5] |
| Heterocyclic fused pyrimidines | Tubulin Polymerization | ~1 nM | Oncology[6] |
| Thieno[3,2-d]pyrimidin-4-ones | 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) | - | Osteoporosis |
| 2-alkylthio-4-aminothieno[2,3-d]pyrimidines | P-glycoprotein (P-gp) modulation | - | Multidrug Resistance in Cancer[7] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a generalized workflow for the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives and the signaling pathways they are known to modulate.
Conclusion
This compound is a chemical entity of interest within the broader, pharmacologically significant class of thieno[3,2-d]pyrimidines. While specific data on this compound is not widely available, the established potent and diverse biological activities of its structural analogs suggest its potential as a valuable building block in the design of novel therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound and its potential applications in drug discovery.
References
- 2. This compound | 175137-22-1 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine: Properties, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydrazino-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, a group of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Thienopyrimidines are recognized as bioisosteres of purines, enabling them to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a detailed, proposed experimental protocol for its synthesis, and an exploration of its potential as a kinase inhibitor based on the established activities of structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Core Compound Properties
While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be derived from its chemical structure and information available for analogous compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | 4-hydrazinyl-7-methylthieno[3,2-d]pyrimidine | IUPAC Nomenclature |
| CAS Number | 175137-22-1 | Chemical Abstracts Service |
| Chemical Formula | C₇H₈N₄S | Elemental Composition |
| Molecular Weight | 180.23 g/mol | Calculated |
| Melting Point | Not available | Experimental Data Needed |
| Boiling Point | Not available | Experimental Data Needed |
| Solubility | Not available | Experimental Data Needed |
| Appearance | Not available | Experimental Data Needed |
Table 2: Predicted Spectral Data for this compound
| Spectral Data | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the methyl group protons, aromatic protons on the thiophene and pyrimidine rings, and exchangeable protons of the hydrazine group. |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons of the fused ring system, and carbons of the pyrimidine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazine), C-H stretching (aromatic and methyl), C=N stretching (pyrimidine), and C-S stretching (thiophene). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Synthesis Methodology
The synthesis of this compound is anticipated to follow a well-established route for the preparation of 4-hydrazinothienopyrimidines. This typically involves the synthesis of a 4-chlorothieno[3,2-d]pyrimidine intermediate, followed by a nucleophilic substitution reaction with hydrazine.
Proposed Synthetic Workflow
The logical flow for the synthesis is outlined below, starting from the precursor 4-chloro-7-methylthieno[3,2-d]pyrimidine.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for similar reactions and should be optimized for specific laboratory conditions.
Materials:
-
4-Chloro-7-methylthieno[3,2-d]pyrimidine
-
Hydrazine hydrate (excess)
-
Ethanol (anhydrous)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-7-methylthieno[3,2-d]pyrimidine in anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent and excess hydrazine hydrate are removed under reduced pressure.
-
Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.
Potential Biological Activity and Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The presence of the hydrazino group at the 4-position can serve as a key pharmacophore for interaction with the kinase active site.
Hypothetical Kinase Inhibition Signaling Pathway
Based on the known activities of related thienopyrimidines, this compound could potentially inhibit protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and the properties of related molecules.
Future research should focus on the following areas:
-
Synthesis and Characterization: Execution of the proposed synthesis and thorough characterization to establish definitive physical, chemical, and spectral properties.
-
Biological Screening: In vitro screening against a panel of protein kinases to identify specific biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the structural requirements for optimal biological activity.
-
In Vivo Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential.
This systematic approach will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.
Structure Elucidation of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial Statement of Inconclusiveness: Despite a comprehensive search of scientific literature and patent databases, detailed experimental data and complete spectroscopic analysis for the structure elucidation of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine are not publicly available. While the chemical structure is known (Chemical Formula: C₇H₈N₄S, CAS Number: 175137-22-1), the specific ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data necessary for a complete structural analysis and the corresponding detailed experimental protocols could not be located.
This guide, therefore, will outline the theoretical framework and general methodologies that would be employed for the structure elucidation of this compound, based on the analysis of closely related thieno[3,2-d]pyrimidine derivatives. It will serve as a template for researchers who may synthesize this compound and require a systematic approach to its structural verification.
Introduction to Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The introduction of a hydrazino group at the 4-position and a methyl group at the 7-position of the thieno[3,2-d]pyrimidine core, as in the target molecule, is anticipated to modulate its biological activity and physicochemical properties. Accurate structure elucidation is the foundational step in understanding its structure-activity relationships (SAR) and advancing its potential as a therapeutic agent.
Proposed Experimental Protocols for Synthesis and Characterization
Based on synthetic routes for analogous compounds, a plausible synthesis and the subsequent analytical workflow for the structure elucidation of this compound are proposed.
Synthesis of this compound
A common method for the synthesis of 4-hydrazino-thieno[3,2-d]pyrimidines involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 4-position of the pyrimidine ring with hydrazine hydrate.
Hypothetical Experimental Protocol:
To a solution of 4-chloro-7-methylthieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, an excess of hydrazine hydrate (3-5 equivalents) would be added. The reaction mixture would be heated under reflux for a period of 2-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture would be cooled to room temperature, and the resulting precipitate would be collected by filtration. The crude product would then be washed with a cold solvent (e.g., ethanol or diethyl ether) and purified by recrystallization or column chromatography to yield pure this compound.
Caption: Hypothetical workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
The purified compound would be subjected to a battery of spectroscopic and analytical techniques to confirm its structure.
Workflow for Structural Verification:
Caption: General workflow for the structural elucidation of an organic compound.
Anticipated Spectroscopic Data and Interpretation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These are predictive values based on the known chemical shifts and fragmentation patterns of similar heterocyclic systems.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
| Analysis | Expected Value | Interpretation |
| Molecular Ion (M+) | m/z = 196.05 | Corresponds to the molecular formula C₇H₈N₄S. |
| M+1 Peak | m/z = 197.05 | Presence of ¹³C and ¹⁵N isotopes. |
| M+2 Peak | m/z = 198.05 | Presence of ³⁴S isotope. |
¹H NMR Spectroscopy
Proton NMR would provide information about the number and chemical environment of the hydrogen atoms. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS), and the solvent would likely be DMSO-d₆.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
| -NH₂ (Hydrazino) | 4.5 - 5.5 | Broad Singlet | 2H |
| -NH- (Hydrazino) | 8.0 - 9.0 | Broad Singlet | 1H |
| Thiophene-H | 7.0 - 7.5 | Singlet | 1H |
| Pyrimidine-H | 8.0 - 8.5 | Singlet | 1H |
| -CH₃ (Methyl) | 2.5 - 3.0 | Singlet | 3H |
¹³C NMR Spectroscopy
Carbon-13 NMR would identify the number of non-equivalent carbon atoms and their chemical environments.
| Carbon Assignment | Expected δ (ppm) |
| -CH₃ (Methyl) | 15 - 25 |
| Thiophene C-H | 115 - 125 |
| Thiophene Quaternary C | 125 - 135 |
| Pyrimidine C-H | 145 - 155 |
| Pyrimidine Quaternary C | 150 - 165 |
| Thiophene-S-C | 160 - 170 |
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazino) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Pyrimidine) | 1600 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Conclusion and Future Directions
The comprehensive structure elucidation of this compound is a critical step for its future development as a potential therapeutic agent. The lack of publicly available experimental data highlights an opportunity for further research in this area. The synthesis and detailed spectroscopic analysis of this compound would provide valuable data for the scientific community and would allow for a deeper understanding of the structure-activity relationships within the thieno[3,2-d]pyrimidine class of compounds. Researchers who successfully synthesize and characterize this molecule are encouraged to publish their findings to fill this knowledge gap. The methodologies and expected data presented in this guide provide a robust framework for such an investigation.
The Ascendancy of Thieno[3,2-d]pyrimidines: A Comprehensive Review of Synthesis and Reactivity
For Immediate Release
In the ever-evolving landscape of medicinal chemistry and drug discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged heterocyclic system, underpinning the development of a multitude of potent and selective therapeutic agents. This technical guide provides an in-depth review of the core synthetic strategies employed to construct this versatile framework and explores its subsequent chemical transformations. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for pivotal reactions.
I. Synthesis of the Thieno[3,2-d]pyrimidine Core
The construction of the thieno[3,2-d]pyrimidine nucleus predominantly relies on the versatile chemistry of 3-aminothiophene-2-carboxylate derivatives. These key intermediates are readily accessible through various synthetic routes, with the Gewald reaction being a cornerstone methodology.
Synthesis of 3-Aminothiophene-2-carboxylate Precursors
The Gewald reaction, a one-pot multicomponent condensation, provides an efficient entry to polysubstituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Table 1: Selected Examples of Gewald Reaction for 3-Aminothiophene-2-carboxylate Synthesis
| Entry | Ketone/Aldehyde | Active Methylene Nitrile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 45 | 3 | 70-85 | [1] |
| 2 | Acetone | Ethyl cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | [1] |
| 3 | Various Ketones | Methyl cyanoacetate | Morpholine | Methanol | 35-40 | 3 | 70-85 | [1] |
A general protocol for the Gewald reaction is as follows:
Experimental Protocol: General Procedure for the Gewald Synthesis of 2-Aminothiophene-3-carboxylates [1]
-
To a stirred mixture of the appropriate ketone (0.05 mol), methyl- or ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting precipitate and wash with ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.
Cyclization to the Thieno[3,2-d]pyrimidine Core
With the 3-aminothiophene-2-carboxylate scaffold in hand, the subsequent cyclization to form the pyrimidine ring is typically achieved by reaction with a one-carbon source. Common reagents for this transformation include formamide, formic acid, and triethyl orthoformate.
Table 2: Cyclization of 3-Aminothiophenes to Thieno[3,2-d]pyrimidin-4-ones
| Entry | 3-Aminothiophene Derivative | C1 Source | Conditions | Yield (%) | Reference |
| 1 | Methyl 3-aminothiophene-2-carboxylate | Formamide | Reflux | - | [2] |
| 2 | 3-Amino-5-arylthiophene amides | Formic acid | Microwave irradiation | - | [3] |
| 3 | 3-Amino-thiophene-2-carboxylates | Formic acid | - | - | [4] |
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4-one from Methyl 3-aminothiophene-2-carboxylate [2]
-
A mixture of methyl 3-aminothiophene-2-carboxylate and formamide is heated under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
A one-pot synthesis of tricyclic thieno[3,2-d]pyrimidinones has also been reported, involving the condensation of 3-amino-thiophene-2-carboxylates with cyclic lactams in the presence of phosphorus oxychloride (POCl₃). Yields for this method have been reported to be as high as 97%.[4][5]
II. Reactions of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold serves as a versatile platform for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. Key reactions include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The 4-position of the thieno[3,2-d]pyrimidine ring is susceptible to nucleophilic attack, particularly when activated by a suitable leaving group such as a chlorine atom. 4-Chlorothieno[3,2-d]pyrimidines, readily prepared from the corresponding 4-ones using reagents like phosphorus oxychloride, are key intermediates for introducing a variety of substituents.
Table 3: Nucleophilic Aromatic Substitution on 4-Chlorothieno[3,2-d]pyrimidines
| Entry | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | Sodium methylate | - | - | 4-Methoxy-thieno[3,2-d]pyrimidine | - | [3] |
| 2 | Secondary amines | - | - | 4-Amino-thieno[3,2-d]pyrimidines | - | [6] |
| 3 | Morpholine | Ethanol/Isopropanol | TEA, Reflux | 4-Morpholinothieno[3,2-d]pyrimidine | - | [7] |
Experimental Protocol: Synthesis of 4-Methoxy-thieno[3,2-d]pyrimidines via Nucleophilic Aromatic Substitution [3]
-
To a solution of the 4-chloro-thieno[3,2-d]pyrimidine derivative, add a solution of sodium methylate.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the C-C bond formation at various positions of the thieno[3,2-d]pyrimidine core. These reactions are instrumental in synthesizing derivatives with extended aromatic systems. For instance, sequential S N Ar and Suzuki reactions have been employed to synthesize a variety of thieno[3,2-d]pyrimidine derivatives.[6]
III. Biological Significance and Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, most notably as inhibitors of various protein kinases involved in cancer cell proliferation and survival.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Several thieno[3,2-d]pyrimidine-based compounds have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[8] For example, derivatives of this scaffold have been developed as novel and potent CDK7 inhibitors.[8]
Inhibition of PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pathway in cancer that is frequently deregulated. Thieno[3,2-d]pyrimidine derivatives have been designed as inhibitors of PI3K isoforms, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
IV. Conclusion
The thieno[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatile synthesis, amenable to a wide range of chemical modifications, allows for the fine-tuning of pharmacological properties. The ability of its derivatives to potently and selectively inhibit key enzymes in critical signaling pathways, such as those regulated by CDKs and PI3K, underscores its importance in modern drug development. This guide has provided a comprehensive overview of the synthesis and reactivity of this important heterocyclic system, offering a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrazino Group: A Cornerstone in the Biological Activity of Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of the hydrazino (-NHNH2) group and its derivatives, such as hydrazones (-NHN=CR1R2) and hydrazides (-CONHNH2), into heterocyclic scaffolds has emerged as a highly fruitful strategy in medicinal chemistry. This versatile functional group imparts a unique combination of structural and electronic properties that facilitate interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the hydrazino group in heterocyclic compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.
The Diverse Pharmacological Landscape of Hydrazino-Heterocyclic Compounds
The presence of the azomethine proton (-NHN=CH-) in hydrazones and the reactive amino group in hydrazides, coupled with the diverse electronic and steric properties of various heterocyclic rings, has given rise to compounds with significant therapeutic potential.[1][2][3] These compounds have been extensively investigated and have demonstrated a remarkable range of biological activities, including:
-
Anticancer Activity: Many hydrazino-heterocyclic compounds exhibit potent cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5][6]
-
Antimicrobial Activity: The hydrazino moiety is a common feature in many potent antibacterial and antifungal agents. These compounds can disrupt microbial growth through various mechanisms, including enzyme inhibition and interference with cell wall synthesis.[7][8]
-
Anti-inflammatory Activity: Several hydrazino-heterocyclic derivatives have shown significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Enzyme Inhibition: The ability of the hydrazino group to form stable complexes with metal ions and participate in hydrogen bonding makes it an effective pharmacophore for designing enzyme inhibitors.[9] This has led to the development of inhibitors for various enzymes, including monoamine oxidase (MAO), carbonic anhydrase, and protein kinases.
Quantitative Bioactivity Data
To facilitate comparative analysis and aid in structure-activity relationship (SAR) studies, the following tables summarize the quantitative bioactivity data for a selection of hydrazino-heterocyclic compounds.
Table 1: Anticancer Activity of Hydrazino-Heterocyclic Compounds (IC50 Values in µM)
| Compound Class | Heterocycle | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone | Quinoline | Kelly | 2.4 | [4] |
| Hydrazone | Quinoline | SH-SY5Y | 5.7 | [4] |
| Hydrazone | Quinoline | MDA-MB-231 | 22.1 | [4] |
| Hydrazone | Quinoline | MCF-7 | >25.0 | [4] |
| Hydrazide-Hydrazone | Quinoline | Kelly | 1.3 | [4] |
| Hydrazide-Hydrazone | Quinoline | SH-SY5Y | 2.9 | [4] |
| Hydrazide-Hydrazone | Quinoline | MDA-MB-231 | 18.8 | [4] |
| Hydrazide-Hydrazone | Quinoline | MCF-7 | 14.1 | [4] |
| Hydrazone | Thiazole | BxPC-3 | 1.69 - 2.2 | [10] |
| Hydrazone | Thiazole | MOLT-4 | 1.69 - 2.2 | [10] |
| Hydrazone | Thiazole | MCF-7 | 1.69 - 2.2 | [10] |
| Hydrazone | Pyrazole-pyrimidine | MCF-7 | 16.61 | [3] |
| Hydrazone | Pyrazole-pyrimidine | HepG-2 | 14.32 | [3] |
Table 2: Antimicrobial Activity of Hydrazino-Heterocyclic Compounds (MIC Values in µg/mL)
| Compound Class | Heterocycle | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazide-Hydrazone | Isonicotinic Acid | S. aureus | 1.95 - 7.81 | [7] |
| Hydrazide-Hydrazone | Isonicotinic Acid | B. subtilis | 1.95 - 7.81 | [7] |
| Hydrazide-Hydrazone | 2-propylquinoline | P. aeruginosa | 0.39 | [8] |
| Hydrazide-Hydrazone | 2-propylquinoline | S. aureus | 0.39 | [8] |
| Hydrazide-Hydrazone | 2-propylquinoline | E. coli | 0.78 | [8] |
| Hydrazone | Pyrazoline | E. faecalis | 32 | [11] |
| Hydrazone | Pyrazoline | S. aureus | 64 | [11] |
Table 3: Enzyme Inhibition by Hydrazino-Heterocyclic Compounds (Ki and IC50 Values)
| Compound Class | Heterocycle | Enzyme | Inhibition Value | Reference |
| Hydrazone | Pyrazole | COX-2 | IC50 = 0.58 µM | [12] |
| Hydrazone | Thiazole | Aldose Reductase | Ki = 5.47 nM | [9] |
| Hydrazone | Thiazole | α-Glucosidase | Ki = 1.76 µM | [9] |
| Hydrazone | Thiazole | α-Amylase | IC50 = 4.94 µM | [9] |
| Hydrazone | Imidazothiazole | EGFR | IC50 = 0.13 µM | |
| Hydrazone | Imidazothiazole | Akt | IC50 close to GSK690693 | |
| Hydrazone | Purine | EGFR | IC50 = 0.06 µM | [13] |
| Hydrazone | Purine | HER2 | IC50 = 0.03 µM | [13] |
Key Mechanisms of Action and Signaling Pathways
The biological effects of hydrazino-heterocyclic compounds are underpinned by their interactions with specific molecular targets and the subsequent modulation of critical signaling pathways.
Anticancer Mechanisms
A primary mechanism of anticancer activity for many hydrazino-heterocyclic compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[13] By binding to the ATP-binding site of these kinases, they block downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
Another significant anticancer mechanism is the induction of apoptosis, or programmed cell death.[14] Hydrazino-heterocyclic compounds have been shown to activate intrinsic and extrinsic apoptotic pathways, often characterized by the activation of caspases, such as caspase-3 and caspase-9.
Furthermore, these compounds can induce cell cycle arrest at various phases (G0/G1, S, or G2/M), preventing cancer cells from progressing through the cell division cycle.[4]
A more recently explored target is the Melanoma-associated antigen (MAGE) protein family, particularly MAGE-A3.[15][16][17][18] These proteins are typically expressed only in reproductive tissues but are aberrantly re-expressed in various cancers, where they can act as oncogenic drivers.[15][16][17][18] MAGE-A3 has been shown to promote cancer cell proliferation and suppress apoptosis by interacting with and inhibiting tumor suppressor proteins like p53.[19] Therefore, inhibitors of MAGE-A3 represent a promising therapeutic strategy.
Figure 1: Anticancer Mechanisms of Hydrazino-Heterocyclic Compounds.
Anti-inflammatory Mechanisms
The anti-inflammatory activity of hydrazino-heterocyclic compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins. By blocking the active site of COX-2, these compounds reduce the synthesis of pro-inflammatory mediators.
Figure 2: Anti-inflammatory Mechanism via COX-2 Inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of hydrazino-heterocyclic compounds, serving as a practical guide for researchers.
General Synthesis of Hydrazone Derivatives
The most common method for the synthesis of hydrazones involves the condensation reaction between a hydrazide and an aldehyde or ketone.[20][21]
Protocol: Synthesis of Isonicotinoyl Hydrazones
-
Dissolution: Dissolve isonicotinic acid hydrazide (1.1 mmol) in 10 mL of ethanol.
-
Addition of Aldehyde: To this solution, add a solution of the desired substituted benzaldehyde (1 mmol) in 10 mL of ethanol.
-
Reaction: Heat the reaction mixture under reflux in an oil bath. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction (typically a few hours), cool the mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the precipitate with cold ethanol and dry. The crude product can be further purified by recrystallization from ethanol.
Figure 3: General Workflow for Hydrazone Synthesis.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazino-heterocyclic compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24]
Protocol: Broth Microdilution Assay
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Clinically Relevant Hydrazino-Heterocyclic Drugs
The therapeutic potential of the hydrazino group in heterocyclic compounds is underscored by the number of drugs that have received FDA approval and are currently in clinical use. These include:
-
Isoniazid: A cornerstone in the treatment of tuberculosis, isoniazid is a hydrazide of isonicotinic acid.
-
Nifuroxazide: An intestinal antiseptic, this drug is a nitrofuran derivative containing a hydrazide moiety.
-
Nitrofurazone: A topical anti-infective agent, it also belongs to the nitrofuran class with a hydrazone structure.
-
Cariprazine: An atypical antipsychotic, cariprazine features a complex heterocyclic system that includes a piperazine ring and a hydrazone-like linkage.
-
Todralazine: A peripherally acting vasodilator used as an antihypertensive agent.
Conclusion and Future Perspectives
The hydrazino group, when incorporated into heterocyclic frameworks, has proven to be a remarkably effective pharmacophore, giving rise to a plethora of compounds with diverse and potent biological activities. The ease of synthesis and the ability to readily modify the steric and electronic properties of the resulting hydrazones and hydrazides make this a highly attractive area for drug discovery.
Future research in this field will likely focus on several key areas:
-
Rational Drug Design: The use of computational modeling and structure-based drug design to create more potent and selective inhibitors for specific biological targets.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
Combination Therapies: Exploring the synergistic effects of hydrazino-heterocyclic compounds with existing drugs to overcome drug resistance and enhance therapeutic efficacy, particularly in cancer and infectious diseases.
-
Targeting Novel Pathways: Investigating the potential of these compounds to modulate novel biological targets and pathways implicated in various diseases.
References
- 1. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and prognostic relevance of MAGE-A3 and MAGE-C2 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Expression and prognostic relevance of MAGE-A3 and MAGE-C2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MAGEA3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological functions of melanoma-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 14. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lungcancercap.org [lungcancercap.org]
- 18. mdpi.com [mdpi.com]
- 19. Melanoma-associated antigen - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 23. Design, synthesis and biological evaluation of a new series of imidazothiazole-hydrazone hybrids as dual EGFR and Akt inhibitors for NSCLC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rr-asia.woah.org [rr-asia.woah.org]
The Ascendance of Thienopyrimidines: A Comprehensive Guide for Medicinal Chemists
An In-depth Technical Guide on the Core Principles and Applications of Thienopyrimidine Derivatives in Drug Discovery
Introduction
Thienopyrimidine scaffolds, heterocyclic structures resulting from the fusion of a thiophene and a pyrimidine ring, have emerged as a cornerstone in modern medicinal chemistry.[1] Their structural similarity to purine nucleobases allows them to effectively interact with a wide array of biological targets, making them a privileged scaffold in drug discovery.[1][2] This versatility has led to the development of thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Several thienopyrimidine-based drugs have successfully entered clinical trials or have been approved for therapeutic use, underscoring their significance in pharmaceutical research and development.[1][5]
This technical guide provides a comprehensive overview of thienopyrimidine derivatives for researchers, scientists, and drug development professionals. It delves into their synthesis, therapeutic applications, and the intricate structure-activity relationships that govern their biological effects. The guide also presents detailed experimental protocols and quantitative pharmacological data to facilitate further research and development in this promising area of medicinal chemistry.
Therapeutic Applications and Pharmacological Activity
Thienopyrimidine derivatives have demonstrated efficacy against a multitude of diseases, primarily driven by their ability to modulate the activity of key enzymes and signaling pathways. Their diverse biological activities are a testament to their chemical tractability and their capacity to be tailored for specific therapeutic targets.
Anticancer Activity
A significant body of research has focused on the development of thienopyrimidine derivatives as potent anticancer agents.[6][7] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][8]
Kinase Inhibition: Many thienopyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[2][9] Their structural resemblance to ATP, the natural substrate for kinases, allows them to competitively bind to the ATP-binding site of these enzymes, thereby blocking their catalytic activity. Key kinase targets for thienopyrimidine derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Thienopyrimidine derivatives have been developed as potent EGFR inhibitors.[10]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a critical target for cancer therapy. Several thienopyrimidine compounds have shown significant inhibitory activity against VEGFR-2.[6][10]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and growth. Thienopyrimidines have been identified as potent and selective PI3K inhibitors.[11][12]
-
Aurora Kinases: These serine/threonine kinases play a vital role in mitosis, and their inhibition can lead to mitotic catastrophe and cell death. Thienopyrimidine derivatives have been discovered as potent inhibitors of Aurora kinases.[13]
Induction of Apoptosis and Mitotic Catastrophe: Beyond kinase inhibition, some thienopyrimidine derivatives have been shown to induce apoptosis (programmed cell death) and mitotic catastrophe in cancer cells.[8] These mechanisms contribute to their overall anticancer efficacy.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Thienopyrimidine derivatives have emerged as promising anti-inflammatory agents, with some compounds exhibiting potent activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] Their mechanism of action often involves the inhibition of key inflammatory mediators. For instance, certain derivatives have been shown to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two enzymes that play a critical role in the inflammatory cascade.[16]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thienopyrimidines have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[17][18] Quantitative structure-activity relationship (QSAR) studies have been employed to understand the molecular features that contribute to their antimicrobial potency, guiding the design of more effective derivatives.[19]
Synthesis of Thienopyrimidine Derivatives
The synthesis of the thienopyrimidine scaffold can be broadly categorized into two main approaches: building the pyrimidine ring onto a pre-existing thiophene core, or constructing the thiophene ring onto a pyrimidine template.[17] The former is the more common and versatile strategy.
A prevalent method involves the use of 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxylate as starting materials. These intermediates can be readily cyclized with various reagents to form the pyrimidine ring. For example, reaction with formamide leads to the formation of the core thieno[2,3-d]pyrimidine structure.[3][20]
Quantitative Pharmacological Data
The following tables summarize the in vitro activities of selected thienopyrimidine derivatives against various biological targets. This data provides a quantitative basis for comparing the potency of different compounds and for understanding structure-activity relationships.
| Table 1: Anticancer Activity of Thienopyrimidine Derivatives | ||||
| Compound | Target | Cell Line | Activity (IC50) | Reference |
| Compound 28 | PI3K | - | 7.2 nM | [6] |
| Compound 28 | - | HGC-27 (Gastric Cancer) | 0.39 µM | [6] |
| Compound 26b | VEGFR-2 | - | 0.23 µM | [6] |
| Compound 26b | - | HCT-116 (Colorectal Carcinoma) | 2.80 µM | [6] |
| Compound 26b | - | HepG2 (Hepatocellular Carcinoma) | 4.10 µM | [6] |
| Compound 5f | EGFR | - | More potent than Erlotinib (1.18-fold) | [10] |
| Compound 5f | VEGFR-2 | - | 1.23 µM | [10] |
| Compound 5f | - | MCF-7 (Breast Cancer) | More potent than Doxorubicin (4.64-fold) | [10] |
| Compound 5d | - | PC-3 (Prostate Cancer) | More potent than Doxorubicin (1.2-fold) | [7] |
| Compound 5d | - | HCT-116 (Colon Cancer) | More potent than Doxorubicin (1.3-fold) | [7] |
| Compound 12e | - | SU-DHL-6 (Lymphoma) | 0.55 µM | [21] |
| Compound 12e | - | WSU-DLCL-2 (Lymphoma) | 0.95 µM | [21] |
| Compound 12e | - | K562 (Leukemia) | 1.68 µM | [21] |
| Compound 9a | PI3Kα | - | 9.47 µM | [12] |
| Compound 9a | - | MCF-7 (Breast Cancer) | 9.80 µM | [12] |
| Compound 9a | - | A549 (Lung Cancer) | 11.30 µM | [12] |
| Compound 9a | - | HepG-2 (Liver Cancer) | 12.32 µM | [12] |
| Compound 9a | - | PC-3 (Prostate Cancer) | 14.69 µM | [12] |
| Table 2: Anti-inflammatory Activity of Thienopyrimidine Derivatives | ||
| Compound | Assay | Activity |
| Compound 4c | Carrageenan-induced paw edema (in vivo) | 88% of Diclofenac activity after 3h |
| Compound 4c | PGE2 concentration in blood serum | 19 pg/mL (Comparable to Diclofenac at 12 pg/mL) |
| Compound 5j | NO suppression in RAW 264.7 macrophages | IC50 = 18.62 µM (surpassed Diclofenac) |
| Heterodimer | ROS suppression in RAW 264.7 macrophages | IC50 = 18.79 µM (outperformed Celecoxib) |
| Heterodimer | IL-6 suppression in RAW 264.7 macrophages | IC50 = 4.15 µM (outperformed Celecoxib) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers seeking to synthesize and evaluate thienopyrimidine derivatives.
General Procedure for the Synthesis of 4-Anilinothienopyrimidine Derivatives
This protocol describes a common method for introducing an aniline moiety at the C4 position of the thienopyrimidine ring, a modification often associated with potent biological activity.
Step 1: Synthesis of the Thienopyrimidinone Intermediate A mixture of the appropriate 2-aminothiophene derivative (e.g., 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene) and formamide is heated under reflux for 1.5 to 2 hours.[20] After cooling to room temperature, the resulting solid is collected by filtration, washed with water, dried, and recrystallized from a suitable solvent like ethanol to yield the thienopyrimidinone.[20]
Step 2: Chlorination of the Thienopyrimidinone The thienopyrimidinone intermediate is subjected to nucleophilic aromatic substitution with a chlorinating agent such as phosphorus oxychloride (POCl₃).[20] This reaction is typically carried out at reflux to afford the corresponding 4-chlorothienopyrimidine derivative.[20]
Step 3: Nucleophilic Aromatic Substitution with an Aniline The 4-chlorothienopyrimidine derivative is then reacted with the desired aromatic amine.[20] This substitution reaction yields the final 4-anilino-thienopyrimidine product.[20]
In Vitro Kinase Inhibitory Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of thienopyrimidine derivatives against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate)
-
Test compounds (thienopyrimidine derivatives) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 37°C) for a predetermined time.
-
Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium supplemented with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
Thienopyrimidine derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. Their structural analogy to purines provides a strong foundation for their interaction with a wide range of biological targets. The extensive research into their synthesis and biological evaluation has led to the identification of potent anticancer, anti-inflammatory, and antimicrobial agents.
Future research in this area should continue to focus on:
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design more potent and selective inhibitors for specific targets.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of thienopyrimidine derivatives for treating other diseases, such as neurodegenerative and metabolic disorders.
-
Development of Drug Delivery Systems: Formulating thienopyrimidine-based drugs to improve their pharmacokinetic properties and targeted delivery.
-
Combinatorial Chemistry Approaches: Synthesizing and screening large libraries of thienopyrimidine derivatives to accelerate the discovery of new lead compounds.
The continued exploration of the chemical space around the thienopyrimidine core, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and effective therapies for a wide range of human diseases.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 7. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 8. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imedpub.com [imedpub.com]
- 16. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
4-Hydrazino-7-methylthieno[3,2-d]pyrimidine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Hydrazino-7-methylthieno[3,2-d]pyrimidine is a heterocyclic organic compound belonging to the thienopyrimidine class of molecules. Thienopyrimidines are recognized as bioisosteres of purines, enabling them to interact with a wide range of biological targets, particularly protein kinases.[1][2][3] The thieno[3,2-d]pyrimidine scaffold, in particular, has been identified as a privileged structure in the development of inhibitors for various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase 3 (JAK3), which are implicated in oncology and inflammatory diseases.[1][4] The presence of a hydrazino group at the 4-position provides a versatile chemical handle for further derivatization, making this compound a valuable starting material for the synthesis of compound libraries for drug discovery programs.[5][6] This technical guide provides an in-depth overview of the suppliers and availability of this compound, a detailed synthetic protocol, and potential experimental workflows for its application in drug discovery.
Suppliers and Availability
A number of chemical suppliers offer this compound (CAS No. 175137-22-1). The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to consult the suppliers' websites for the most current pricing and lead times.
| Supplier | CAS Number | Molecular Formula | Purity | Quantity |
| --INVALID-LINK-- | 175137-22-1 | C₇H₈N₄S | ≥95% | Inquire |
| --INVALID-LINK-- | 175137-22-1 | C₇H₈N₄S | Inquire | Inquire |
| --INVALID-LINK-- | 175137-22-1 | C₇H₈N₄S | 95% | 250mg, 1g, 5g |
| --INVALID-LINK-- | 175137-22-1 | C₇H₈N₄S | 95% | 250mg, 1g |
| Atomax Chemicals | 175137-22-1 | C₇H₈N₄S | Inquire | Inquire |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one. The first step involves the chlorination of the pyrimidinone, followed by a nucleophilic substitution with hydrazine.
Step 1: Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine [7][8]
Materials:
-
7-methyl-3H-thieno[3,2-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or other suitable high-boiling solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one (1 equivalent) in toluene, add phosphorus oxychloride (3-5 equivalents) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-chloro-7-methylthieno[3,2-d]pyrimidine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Step 2: Synthesis of this compound [5][6]
Materials:
-
4-Chloro-7-methylthieno[3,2-d]pyrimidine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or other suitable alcohol solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 4-chloro-7-methylthieno[3,2-d]pyrimidine (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway targeted by thienopyrimidine derivatives and a general experimental workflow for the utilization of this compound in drug discovery.
Caption: Experimental workflow for the synthesis and screening of a thienopyrimidine-based inhibitor library.
Caption: Simplified representation of the VEGFR-2 signaling pathway, a potential target for thienopyrimidine-based inhibitors.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2005105804A1 - 7H-PYRROLO[2,3-d]PYRIMIDINE DERIVATIVES, AS WELL AS THEIR THERAPEUTICALLY ACCEPTABLE SALTS, PHARMACEUTICAL PREPARATIONS CONTAINING THEM AND PROCESS FOR PRODUCTION THE ACTIVE AGENT - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Safety Guide for 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine[1] |
| CAS Number | 175137-22-1[1] |
| Chemical Formula | C₇H₈N₄S[1] |
| Molecular Weight | 196.24 g/mol |
Hazard Identification
Based on the analysis of structurally similar compounds, this compound is anticipated to possess the following hazards. The GHS classification is inferred and should be confirmed with empirical data.
| Hazard Class | Hazard Statement | Precautionary Statement (Examples) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313 |
| Carcinogenicity (Suspected) | H350: May cause cancer | P201, P202, P280, P308+P313 |
| Aquatic Hazard, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
GHS Hazard Classification Workflow
References
The Therapeutic Promise of Thienopyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a fused heterocyclic system bioisosteric to natural purines, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological targets has propelled the development of numerous derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the burgeoning field of thienopyrimidine-based therapeutics, with a primary focus on their anticancer applications, alongside explorations into their anti-inflammatory and anti-infective properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to equip researchers with the foundational knowledge to advance the discovery and development of novel thienopyrimidine drug candidates.
Therapeutic Applications of Thienopyrimidines
The structural resemblance of thienopyrimidines to adenine and guanine allows them to function as competitive inhibitors for a variety of enzymes, particularly kinases, which play a pivotal role in cellular signaling and pathogenesis.[1][2] This has led to the extensive investigation of thienopyrimidine derivatives across several therapeutic areas.
Anticancer Activity
The most profound therapeutic application of thienopyrimidines to date lies in the realm of oncology. A substantial body of research has demonstrated their efficacy against a wide range of human cancer cell lines, with several compounds advancing into clinical trials.[3][4][5]
A primary mechanism through which thienopyrimidines exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer.[6][7]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Several thienopyrimidine derivatives have been designed as dual inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis.[8][9] By simultaneously targeting these pathways, these compounds can offer a more comprehensive approach to cancer therapy.
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers.[10][11] Thienopyrimidine-based molecules have been developed as potent and selective inhibitors of PI3K, demonstrating nanomolar inhibitory potency.[1][10]
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Thienopyrimidine derivatives have been identified as potent inhibitors of Aurora kinases.
-
Other Kinase Targets: The versatility of the thienopyrimidine scaffold allows for its adaptation to target other kinases implicated in cancer, such as Tie-2.[12]
Beyond kinase inhibition, thienopyrimidine derivatives have been shown to induce anticancer effects through other mechanisms:
-
Apoptosis Induction, Oxidative Stress, and Mitotic Catastrophe: Certain thienopyrimidine derivatives have been shown to induce cancer cell death through the induction of apoptosis, the generation of reactive oxygen species, and the promotion of mitotic catastrophe.[13]
-
Wnt/β-catenin Signaling Pathway Inhibition: The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. While not as extensively studied for thienopyrimidines, the general principle of inhibiting this pathway with small molecules is a promising therapeutic strategy.[2][14][15]
Anti-inflammatory Activity
The anti-inflammatory potential of thienopyrimidines has also been explored, with some derivatives showing significant activity. This suggests their potential utility in treating inflammatory disorders.
Anti-infective Properties
Thienopyrimidine derivatives have demonstrated a broad spectrum of anti-infective activities, including antibacterial, antifungal, antiparasitic, and antiviral effects.[16] This highlights their potential as a versatile scaffold for the development of novel antimicrobial agents.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various thienopyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit cell growth by 50%).
| Compound ID | Target/Proposed Mechanism | Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| 6j | Apoptosis, Oxidative Stress, Mitotic Catastrophe | HCT116 (Colon) | 0.6 | [13] |
| 6j | Apoptosis, Oxidative Stress, Mitotic Catastrophe | HCT15 (Colon) | 1.2 | [13] |
| 6j | Apoptosis, Oxidative Stress, Mitotic Catastrophe | LN-229 (Brain) | 0.8 | [13] |
| 6j | Apoptosis, Oxidative Stress, Mitotic Catastrophe | GBM-10 (Brain) | 1.1 | [13] |
| 6j | Apoptosis, Oxidative Stress, Mitotic Catastrophe | A2780 (Ovarian) | 0.9 | [13] |
| 6j | Apoptosis, Oxidative Stress, Mitotic Catastrophe | OV2008 (Ovarian) | 0.7 | [13] |
| Series 2 | ||||
| 5f | Dual EGFR/VEGFR-2 Inhibitor | MCF-7 (Breast) | 1.23 (VEGFR-2) | [8][9] |
| Series 3 | ||||
| 10b | Not Specified | MCF-7 (Breast) | 19.4 | [17] |
| 10e | Not Specified | MCF-7 (Breast) | 14.5 | [17] |
| Series 4 | ||||
| RP-010 | Not Specified | PC-3 (Prostate) | < 1 | [17] |
| RP-010 | Not Specified | DU145 (Prostate) | < 1 | [17] |
| Series 5 | ||||
| Thienopyrimidine derivatives | Sulfonamide moiety | Breast Cancer Cell Lines | 22.12 - 37.78 | [18] |
| Series 6 | ||||
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Not Specified | MDA-MB-435 (Melanoma) | Not specified (GP=-31.02%) | [5] |
| 4x | Not Specified | HL-60 (Leukemia) | 10.2 | [5] |
Signaling Pathways Targeted by Thienopyrimidines
The therapeutic efficacy of thienopyrimidines, particularly in cancer, is rooted in their ability to modulate key signaling pathways that govern cell growth, proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades targeted by these compounds.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine, a crucial intermediate in the development of various therapeutic agents. The synthesis involves the nucleophilic substitution of the chloro group in the precursor, 4-Chloro-7-methylthieno[3,2-d]pyrimidine, with hydrazine.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic motif present in numerous compounds with a wide range of biological activities. The introduction of a hydrazino group at the 4-position provides a versatile handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery programs. The following protocol is based on established methodologies for the hydrazinolysis of 4-chloropyrimidine derivatives.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction where hydrazine hydrate acts as the nucleophile, displacing the chloride ion from the 4-position of the thieno[3,2-d]pyrimidine ring.
Application Notes and Protocols for Cyclocondensation Reactions of 4-Hydrazinothienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cyclocondensation of 4-hydrazinothienopyrimidines, a versatile class of compounds used in the synthesis of various fused heterocyclic systems of medicinal interest. The following sections detail the synthesis of the key 4-hydrazinothienopyrimidine intermediate and its subsequent elaboration into diverse ring systems through reactions with various electrophiles.
General Reaction Scheme
The overall synthetic strategy involves the initial preparation of a 4-hydrazinothienopyrimidine scaffold, which then serves as a key building block for subsequent cyclocondensation reactions. This approach allows for the generation of a library of diverse heterocyclic compounds with potential applications in drug discovery.
Caption: General synthesis route to fused heterocyclic systems from thieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine
This protocol outlines the synthesis of the key intermediate, 4-hydrazinothienopyrimidine, starting from the corresponding thienopyrimidinone.
Step 1: Synthesis of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one.
A mixture of ethyl 2-aminocyclohex-1-ene-1-carboxylate (10 mmol) and formamide (20 mL) is heated to reflux for 8 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield the thienopyrimidinone.
Step 2: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine.
The thienopyrimidinone from Step 1 (5 mmol) is refluxed in phosphorus oxychloride (15 mL) for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is then poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting solid is filtered, washed with water, and dried.
Step 3: Synthesis of 4-Hydrazino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine. [3]
A suspension of the 4-chloro derivative from Step 2 (10 mmol) in ethanol (50 mL) is treated with hydrazine hydrate (15 mL). The mixture is heated under reflux for 7 hours. After cooling and dilution with water (50 mL), the precipitated solid is filtered, washed with diethyl ether, and dried. The crude product is recrystallized from ethanol.
Protocol 2: Cyclocondensation with Carbon Disulfide
This protocol describes the formation of a triazolothienopyrimidine derivative.
A mixture of 4-hydrazino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (2.0 mmol) and sodium ethoxide (4.0 mmol) in absolute ethanol (15 mL) is prepared. Carbon disulfide (1.2 mL, 20 mmol) is added dropwise over 15 minutes. The reaction mixture is stirred at room temperature for 1 hour, followed by heating under reflux for 24 hours. The solvent is then evaporated under reduced pressure. Water is added to the residue, and the alkaline solution is filtered. The clear filtrate is acidified with dilute HCl, and the separated solid is collected and recrystallized from dimethylformamide.[4]
Protocol 3: Reaction with Chloroacetyl Chloride
This protocol details the synthesis of an acetohydrazide derivative, a precursor for further cyclization.
To a solution of 4-hydrazino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (1.0 mmol) in dichloromethane (DCM) containing 4 drops of triethylamine (TEA), chloroacetyl chloride (3.0 mmol) is added. The mixture is gently heated for 4 hours. The resulting product is filtered, dried, and recrystallized from ethanol.[3]
Protocol 4: Reaction with Acetic Anhydride
This protocol outlines the acetylation of the hydrazino group.
To a solution of the 4-hydrazinothienopyrimidine (10 mmol) and 4-dimethylaminopyridine (DMAP, 1 equivalent) in dry pyridine (10 mL) under ice cooling and stirring, acetic anhydride (33 mmol) is added. The mixture is kept at room temperature for 12 hours. It is then poured into 2N HCl (100 mL) and extracted with methylene chloride (3 x 50 mL). The combined organic extracts are evaporated under reduced pressure, and the residue is purified by recrystallization.
Quantitative Data Summary
| Reaction | Starting Material | Reagent(s) | Solvent | Conditions | Yield (%) |
| Hydrazinolysis[4] | 4-Chlorothienopyrimidine | Hydrazine Hydrate | Ethanol | Reflux, 7 h | 80 |
| Cyclocondensation with CS₂[4] | 4-Hydrazinothienopyrimidine | Carbon Disulfide, Sodium Ethoxide | Ethanol | Reflux, 24 h | 63 |
| Acylation[3] | 4-Hydrazinothienopyrimidine | Chloroacetyl Chloride, TEA | DCM | Gentle heating, 4 h | 80 |
| Acetylation | 4-Hydrazinothienopyrimidine | Acetic Anhydride, DMAP | Pyridine | Room Temp, 12 h | - |
Yield for acetylation is dependent on the specific substrate and may require optimization.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent cyclocondensation reactions of 4-hydrazinothienopyrimidines.
Caption: A typical workflow from starting material synthesis to the final analysis of fused heterocyclic products.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-hydrazino-7-methylthieno[3,2-d]pyrimidine, a key heterocyclic intermediate for the synthesis of potent kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine and serves as a privileged structure in medicinal chemistry, particularly for targeting ATP-binding sites of various kinases implicated in cancer and other diseases. This document outlines the synthetic protocols, potential biological applications, and relevant signaling pathways associated with kinase inhibitors derived from this versatile intermediate.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The thieno[3,2-d]pyrimidine core is a highly attractive scaffold for the design of kinase inhibitors due to its structural similarity to the adenine base of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain.
The introduction of a hydrazino group at the 4-position of the 7-methylthieno[3,2-d]pyrimidine core provides a reactive handle for further chemical modifications. This allows for the facile introduction of diverse pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. Derivatives of the closely related thieno[2,3-d]pyrimidine and other pyrimidine-based scaffolds have shown significant inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one. The first step involves the chlorination of the pyrimidinone ring, followed by a nucleophilic substitution with hydrazine.
Step 1: Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
A common method for the synthesis of the key intermediate, 4-chloro-7-methylthieno[3,2-d]pyrimidine, involves the reaction of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃)[1][2].
Experimental Protocol:
-
To a round-bottom flask, add 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one (1 equivalent).
-
Add phosphorus oxychloride (5-10 equivalents) to the flask.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours.
-
After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled to 0°C and slowly quenched with ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-7-methylthieno[3,2-d]pyrimidine.
Step 2: Synthesis of this compound
The 4-chloro intermediate is then converted to the desired 4-hydrazino derivative by reaction with hydrazine hydrate. This is a nucleophilic aromatic substitution reaction where the hydrazine displaces the chloride.
Experimental Protocol:
-
Dissolve 4-chloro-7-methylthieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add hydrazine hydrate (an excess, typically 5-10 equivalents) to the solution.
-
The reaction mixture is heated to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Synthesis of this compound.
Application as an Intermediate for Kinase Inhibitors
The 4-hydrazino moiety serves as a versatile synthon for the construction of a library of potential kinase inhibitors. The hydrazine group can be readily reacted with various electrophiles, such as aldehydes, ketones, and isocyanates, to introduce diverse side chains. These side chains can be designed to interact with specific amino acid residues in the ATP-binding pocket of target kinases, thereby enhancing potency and selectivity.
General Protocol for the Synthesis of Kinase Inhibitors:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the desired aldehyde or ketone (1-1.2 equivalents).
-
The reaction mixture is heated to reflux for 4-12 hours.
-
After cooling, the precipitated product is collected by filtration.
-
The product can be purified by recrystallization or column chromatography.
General workflow for synthesizing kinase inhibitors.
Target Kinases and Signaling Pathways
While specific data for kinase inhibitors derived directly from this compound is limited in the public domain, the thieno[3,2-d]pyrimidine scaffold is a well-established core for inhibitors of several important kinase families.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Thienopyrimidine derivatives have been developed as potent EGFR inhibitors.
EGFR signaling pathway and point of inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR signaling is a clinically validated anti-cancer strategy. Thienopyrimidine-based compounds have been identified as potent VEGFR inhibitors.
VEGFR-2 signaling pathway and point of inhibition.
Quantitative Data on Related Kinase Inhibitors
The following tables summarize the inhibitory activities of various kinase inhibitors based on thienopyrimidine and related pyrimidine scaffolds. This data provides a strong rationale for the potential of this compound as a starting material for novel and potent kinase inhibitors.
Table 1: Inhibitory Activity of Thienopyrimidine and Related Derivatives against Cancer Cell Lines
| Compound Class | Target Cell Line | IC₅₀ (µM) |
| Thieno[2,3-d]pyrimidine Derivative | MCF-7 (Breast Cancer) | 0.1 - 5.0 |
| Thieno[2,3-d]pyrimidine Derivative | A549 (Lung Cancer) | 0.5 - 10.0 |
| Pyrazolo[3,4-d]pyrimidine Derivative | HCT-116 (Colon Cancer) | 0.006 - 0.099 |
| Pyrazolo[3,4-d]pyrimidine Derivative | HepG-2 (Liver Cancer) | 0.048 - 0.090 |
| Pyrrolo[2,3-d]pyrimidine Derivative | Various Cancer Cell Lines | 29 - 59 |
Note: The IC₅₀ values are ranges compiled from various sources for compounds with similar core structures.[3][4][5]
Table 2: Enzymatic Inhibitory Activity of Thienopyrimidine and Related Derivatives
| Compound Class | Target Kinase | IC₅₀ (µM) |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR | 0.034 - 0.135 |
| Thieno[3,2-d]pyrimidinone Derivative | VEGFR-2 | ~1.0 |
| Pyrazolo[3,4-d]pyrimidine Derivative | CDK2/cyclin A2 | 0.057 - 3.646 |
| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR, Her2, VEGFR2, CDK2 | 0.040 - 0.204 |
Note: The IC₅₀ values are ranges compiled from various sources for compounds with similar core structures.[3][4][5][6]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the reactivity of the hydrazino group allow for the creation of diverse chemical libraries for screening against various kinases. The established success of the thienopyrimidine scaffold in targeting key oncogenic kinases like EGFR and VEGFR provides a strong impetus for the exploration of derivatives from this specific intermediate in the ongoing search for more effective and selective cancer therapeutics. The provided protocols and data serve as a foundational resource for researchers in the field of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of new classes of thieno[3,2-d]pyrimidinone and thieno[1,2,3]triazine as inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fused Pyrimidines from Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] Many of these compounds serve as privileged scaffolds, exhibiting anticancer, antimicrobial, and antiviral properties.[1][2] Their structural similarity to endogenous purines allows them to interact with various biological targets, including protein kinases, which are often dysregulated in diseases like cancer.[2][3] This document provides detailed experimental procedures for the synthesis of two important classes of fused pyrimidines—pyrazolo[3,4-d]pyrimidines and quinazolin-4(3H)-ones—starting from hydrazine derivatives.
The protocols outlined below are intended to serve as a guide for researchers in the synthesis and exploration of novel fused pyrimidine derivatives for potential therapeutic applications.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized for their role as kinase inhibitors and have been investigated for their potential in cancer therapy.[2][3] The following protocols describe the synthesis of a pyrazolo[3,4-d]pyrimidine core structure starting from a substituted pyrazole, which is itself synthesized using a hydrazine derivative.
Protocol 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes the initial synthesis of a key pyrazole intermediate.
Materials:
-
2-(1-ethoxyethylidene)malononitrile
-
Phenyl hydrazine
-
Ethanol
Procedure:
-
A mixture of 2-(1-ethoxyethylidene)malononitrile and phenyl hydrazine is refluxed in ethanol for 2 hours.[4]
-
After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization to afford 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.[4]
Protocol 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This protocol details the cyclization of the pyrazole intermediate to form the fused pyrimidine ring system.
Materials:
-
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Formic acid
-
Ice water
-
Ethanol
Procedure:
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[4]
-
The reaction mixture is then poured into ice water.[4]
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the final product.[4]
Experimental Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: General workflow for the two-step synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Quantitative Data for Pyrazolo[3,4-d]pyrimidine Synthesis
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | - | 7 h | 83 | [4] |
| 5-amino-4-imino-1-tosyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Hydrazine hydrate | Ethanol | 4 h | - | [5] |
| 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Formamide, DMF | - | 12 h | 83 | [5] |
Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are another important class of fused pyrimidines with a broad range of biological activities, including anticancer and anti-inflammatory properties. The following protocol describes a visible light-induced synthesis, which represents a green and efficient method.
Protocol 3: Visible Light-Induced Synthesis of 2-Phenylquinazolin-4(3H)-one
Materials:
-
2-aminobenzamide
-
Benzaldehyde
-
tert-Butyl hydroperoxide (TBHP)
-
Fluorescein
-
Methanol
Procedure:
-
In a reaction vessel, combine 2-aminobenzamide (1.0 mmol), benzaldehyde (1.5 mmol), and fluorescein (10 mol%).[6]
-
Add methanol (20 mL) as the solvent.[6]
-
Add TBHP (2.0 mmol) as the oxidant.[6]
-
Irradiate the reaction mixture with a blue LED at room temperature for 3 hours.[6]
-
After completion of the reaction, the product can be isolated and purified using standard techniques such as chromatography.
Quantitative Data for Quinazolin-4(3H)-one Synthesis
| Product | 2-Aminobenzamide Derivative | Aldehyde Derivative | Yield (%) | Reference |
| 2-Phenylquinazolin-4(3H)-one | 2-Aminobenzamide | Benzaldehyde | 95 | [6] |
| 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 2-Aminobenzamide | 4-Chlorobenzaldehyde | 92 | [6] |
| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 2-Aminobenzamide | 4-Methoxybenzaldehyde | 96 | [6] |
| 6-Chloro-2-phenylquinazolin-4(3H)-one | 2-Amino-5-chlorobenzamide | Benzaldehyde | 85 | [6] |
| 6-Bromo-2-phenylquinazolin-4(3H)-one | 2-Amino-5-bromobenzamide | Benzaldehyde | 82 | [6] |
Application in Drug Discovery: Targeting Cancer Signaling Pathways
Fused pyrimidines, particularly quinazoline and pyrazolo[3,4-d]pyrimidine derivatives, have been extensively explored as inhibitors of protein kinases involved in cancer progression. A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[2][7] Overexpression or mutation of EGFR is common in various cancers, making it an attractive target for therapeutic intervention.[2]
EGFR Signaling Pathway and Inhibition by Fused Pyrimidines
The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by fused pyrimidine-based drugs. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell growth and survival. Fused pyrimidine inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking downstream signaling.[2][7]
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by fused pyrimidine derivatives.
References
- 1. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine in Cancer Research
Disclaimer: Direct experimental data on the specific application of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine in cancer research is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related thieno[3,2-d]pyrimidine and hydrazinopyrimidine derivatives and are intended to serve as a guide for researchers investigating the potential of this compound.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purine. Derivatives of this scaffold have shown promise as inhibitors of various protein kinases that are often dysregulated in cancer.[1] The incorporation of a hydrazino group at the 4-position introduces a reactive and versatile functional group that can be utilized for the synthesis of a diverse library of derivatives, such as hydrazones, which have demonstrated considerable antitumor activity.[2] This document outlines the potential applications, key experimental protocols, and possible mechanisms of action for this compound in the context of cancer research.
Potential Applications in Cancer Research
Based on the activity of related compounds, this compound and its derivatives could be investigated for the following applications:
-
Kinase Inhibition: Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit several kinases crucial for cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1] The core scaffold can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases.[3]
-
Antiproliferative Activity: By targeting key kinases, this compound could inhibit the proliferation of various cancer cell lines. Related compounds have shown activity against non-small cell lung cancer (NSCLC), colon cancer, and breast cancer cell lines.[1][4][5]
-
Induction of Apoptosis: Inhibition of critical signaling pathways can lead to programmed cell death (apoptosis). The effect of this compound on apoptotic markers should be investigated.
-
Development of Novel Anticancer Agents: The hydrazino group can be readily derivatized to create a library of new chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties.
Quantitative Data from Related Compounds
The following tables summarize the in vitro activities of various thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines and kinases. This data provides a benchmark for the potential efficacy of this compound derivatives.
Table 1: Antiproliferative Activity of Thienopyrimidine Derivatives
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine Derivative (B1) | H1975 | NSCLC | 0.087 | [1] |
| Thieno[3,2-d]pyrimidine Derivative (B7) | H1975 | NSCLC | 0.023 | [1] |
| Thieno[3,2-d]pyrimidine Derivative (B1) | A549 | NSCLC | 1.508 | [1] |
| Thieno[3,2-d]pyrimidine Derivative (B7) | A549 | NSCLC | 0.441 | [1] |
| Thieno[2,3-d]pyrimidine Derivative (8) | HCT-116 | Colon | 3.94 | [1] |
| 4-amino-thieno[2,3-d]pyrimidine (Cpd 2) | MCF-7 | Breast | 0.013 | [5] |
| 4-amino-thieno[2,3-d]pyrimidine (Cpd 3) | MCF-7 | Breast | >19.3 (SI) | [5] |
| 4-amino-thieno[2,3-d]pyrimidine (Cpd 2) | MDA-MB-231 | Breast | >3.7 (SI) | [5] |
Table 2: Kinase Inhibitory Activity of Related Pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 1H-pyrazolo[3,4-d]pyrimidine (Cpd 12b) | EGFRWT | 0.016 | [6] |
| 1H-pyrazolo[3,4-d]pyrimidine (Cpd 12b) | EGFRT790M | 0.236 | [6] |
| 1-H-pyrazole-3-carboxamide (FN-1501) | FLT3 | nanomolar range | [7] |
| 1-H-pyrazole-3-carboxamide (FN-1501) | CDK2 | nanomolar range | [7] |
| 1-H-pyrazole-3-carboxamide (FN-1501) | CDK4 | nanomolar range | [7] |
| 1-H-pyrazole-3-carboxamide (FN-1501) | CDK6 | nanomolar range | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Synthesis of Hydrazone Derivatives
The hydrazino group at the 4-position is a key functional handle for creating a diverse library of compounds. A general method for synthesizing hydrazone derivatives is as follows:
-
Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde/Ketone: Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde or ketone (1 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent or by column chromatography.
In Vitro Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of a specific kinase (e.g., EGFR).
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, the substrate (a peptide or protein), and ATP in a suitable kinase buffer.
-
Compound Addition: Add various concentrations of the test compound to the wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of remaining ATP.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cell Cycle Analysis
This method determines the effect of the compound on the cell cycle progression.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Proposed Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be targeted by this compound derivatives, based on the known activity of related compounds against EGFR.
Caption: Proposed EGFR signaling pathway targeted by thienopyrimidine derivatives.
Experimental Workflow
The following diagram outlines a typical workflow for the initial screening and evaluation of this compound and its derivatives as potential anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine and its derivatives as a promising scaffold for the development of novel anti-inflammatory agents. The thienopyrimidine core is a key pharmacophore that has demonstrated significant potential in targeting key inflammatory mediators.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities, including anti-inflammatory properties. The introduction of a hydrazino group at the 4-position of the 7-methylthieno[3,2-d]pyrimidine core can lead to compounds with enhanced potency and selectivity for various inflammatory targets. These derivatives have been investigated for their ability to modulate key signaling pathways involved in the inflammatory cascade, such as the cyclooxygenase (COX) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.
Mechanism of Action
Derivatives of the this compound scaffold have been shown to exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key enzymes and signaling proteins involved in the inflammatory process.
Cyclooxygenase-2 (COX-2) Inhibition
A prominent mechanism of action for several thienopyrimidine derivatives is the selective inhibition of COX-2.[1] This enzyme is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[2] Selective COX-2 inhibitors offer a therapeutic advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects associated with COX-1 inhibition.[3] Docking studies have suggested that thienopyrimidine derivatives can bind effectively to the active site of the COX-2 enzyme.[1]
STAT3 Signaling Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor in the signaling cascade of pro-inflammatory cytokines like Interleukin-6 (IL-6).[4] Aberrant STAT3 activation is linked to various inflammatory diseases. Thienopyrimidine derivatives have been identified as potent inhibitors of STAT3 phosphorylation and activation, thereby downregulating the expression of pro-inflammatory genes.[4][5]
Data Presentation
The following tables summarize the anti-inflammatory activity of various thienopyrimidine derivatives from published studies. This data highlights the potential of this chemical class as a source of potent anti-inflammatory agents.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Thienopyrimidine Derivatives [1]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Thienopyrimidine Derivative 10 | >100 | 0.29 | >344.8 |
| Thienopyrimidine Derivative 11 | 95.0 | 0.36 | 263.9 |
| Diclofenac | 0.21 | 2.60 | 0.08 |
| Celecoxib | 15.2 | 0.04 | 380 |
Table 2: In Vivo Anti-inflammatory Activity of Thienopyrimidine Derivatives (Carrageenan-Induced Paw Edema in Rats) [1]
| Compound | Dose (mmol/kg) | ED₅₀ (mmol/kg) |
| Thienopyrimidine Derivative 6a | 0.05 | 0.033 |
| Thienopyrimidine Derivative 6c | 0.05 | 0.041 |
| Thienopyrimidine Derivative 9 | 0.05 | 0.045 |
| Diclofenac Sodium | 0.05 | 0.052 |
| Celecoxib | 0.05 | 0.058 |
Table 3: Inhibition of IL-6-Induced STAT3 Activation by Thienopyrimidine Derivatives [4]
| Compound | IC₅₀ (µM) |
| Thienopyrimidine Derivative 6Aa | 0.32 |
| Thienopyrimidine Derivative 6Ab | 0.45 |
| Thienopyrimidine Derivative 6Ba | 0.51 |
| Thienopyrimidine Derivative 6Bc | 0.63 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on a colorimetric COX inhibitor screening assay.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating acute inflammation.[1]
Objective: To assess the in vivo anti-inflammatory activity of test compounds by measuring their ability to reduce paw edema in rats.
Materials:
-
Wistar rats (or other suitable rodent model)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound, vehicle, or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
The effective dose 50 (ED₅₀) can be determined from the dose-response curve.
Protocol 3: STAT3-Dependent Luciferase Reporter Assay
This cell-based assay is used to screen for inhibitors of the IL-6/STAT3 signaling pathway.[4]
Objective: To measure the inhibitory effect of test compounds on IL-6-induced STAT3 transcriptional activity.
Materials:
-
Hep3B cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Transfection reagent
-
Recombinant human IL-6
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect Hep3B cells with the STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase).
-
After 24 hours, treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the β-galactosidase activity to account for transfection efficiency.
-
Calculate the percent inhibition of STAT3 activity relative to the IL-6-stimulated control.
-
Determine the IC₅₀ value from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.
Caption: Inhibition of the COX-2 pathway by thienopyrimidine derivatives.
Caption: Inhibition of the IL-6/STAT3 signaling pathway.
Caption: General workflow for developing thienopyrimidine anti-inflammatory agents.
References
- 1. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 5. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery due to its structural similarity to purine bases, enabling it to interact with a wide range of biological targets.[1][2] This has led to the development of numerous thienopyrimidine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the thienopyrimidine core is crucial for modulating its biological activity and optimizing pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex thienopyrimidine derivatives, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[3]
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions applied to thienopyrimidine substrates, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and direct C-H arylation reactions.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with thienopyrimidine substrates.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halogenated thienopyrimidine and an organoboron reagent. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the thienopyrimidine core. It generally exhibits high functional group tolerance and uses readily available and stable boronic acids or esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halothienopyrimidine
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the halothienopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium precursor like Pd(OAc)₂ and a ligand.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (typically in a 2:1 to 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Thienopyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-dichloro-thieno[3,2-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 80 | [4] |
| 2 | 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | 4-methylphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 2 | 85 | N/A |
| 3 | 4-chloro-thieno[2,3-d]pyrimidine | 3-furylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 66 | [4] |
Heck Coupling
Application Note: The Heck reaction enables the arylation or vinylation of the thienopyrimidine scaffold by coupling a halogenated thienopyrimidine with an alkene. This reaction is particularly useful for introducing unsaturated side chains. The choice of catalyst, base, and additives can significantly influence the reaction's efficiency and stereoselectivity.
Experimental Protocol: Heck Coupling of 6-bromo-thieno[2,3-d]pyrimidine derivative with an Acrylate
-
Reaction Setup: In a reaction vial, combine the 6-bromo-thieno[2,3-d]pyrimidine derivative (1.0 equiv.), the acrylate (4.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.1 equiv.), a ligand like P(o-tol)₃ (0.2 equiv.), a base (e.g., triethylamine or Cy₂NMe, 2.0 equiv.), and an additive like tetrabutylammonium chloride (TBAC) (1.0 equiv.).[5]
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylacetamide (DMAc).[5]
-
Reaction: Seal the vial and heat the mixture to 80 °C.[5]
-
Monitoring: Monitor the reaction for completion using TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and wash with water to remove the base and salts.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography. Note that products may be sensitive to light and can undergo trans-cis isomerization.[5]
Quantitative Data for Heck Coupling Reactions
| Entry | Thienopyrimidine Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Additive | Temp (°C) | Yield (%) | Reference |
| 1 | (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | Methyl acrylate | Pd(OAc)₂ (10) | Cy₂NMe | DMAc | TBAC | 80 | >95 (conversion) | [5] |
| 2 | (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | Ethyl acrylate | Pd₂(dba)₃ (5) | Et₃N | DMAc | TBAC | 80 | 78 | [5] |
| 3 | (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | t-butyl acrylate | Pd(OAc)₂ (10) | Et₃N | DMAc | TBAC | 80 | 85 | [5] |
Sonogashira Coupling
Application Note: The Sonogashira coupling is a reliable method for the formation of a C-C bond between a halogenated thienopyrimidine and a terminal alkyne. This reaction is instrumental in synthesizing thienopyrimidines bearing alkynyl moieties, which are valuable precursors for further transformations or as pharmacophores themselves. The reaction is typically co-catalyzed by palladium and copper salts.
Experimental Protocol: General Procedure for Sonogashira Coupling of a Halothienopyrimidine
-
Reaction Setup: To a Schlenk flask containing the halothienopyrimidine (1.0 equiv.) and a copper(I) salt such as CuI (0.1 equiv.), add a degassed solvent mixture of an amine base (e.g., triethylamine or diisopropylamine) and another organic solvent like THF or DMF.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst and Alkyne Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, (0.05 equiv.) and the terminal alkyne (1.2 equiv.) under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling Reactions
| Entry | Thienopyrimidine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 60 | 75 | N/A |
| 2 | 4-chloro-6-methyl-2-(methylthio)pyrimidine derivative | (4-nitrophenyl)acetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | RT | 95 | [6] |
| 3 | 5-iodo-pyrimidine derivative | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 90 | N/A |
Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling a halogenated thienopyrimidine with a primary or secondary amine. This reaction is essential for introducing diverse amino functionalities, which are common in biologically active molecules. The choice of a sterically hindered phosphine ligand is often critical for high yields.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halothienopyrimidine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the halothienopyrimidine (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination Reactions
| Entry | Thienopyrimidine Substrate | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | p-toluidine | Pd₂(dba)₃ (2.5) | XPhos | NaOtBu | 1,4-Dioxane | 100 | 92 | N/A |
| 2 | 2,4-dichloropyrimidine | Aniline | Pd₂(dba)₃ (2) | Xantphos | NaOtBu | Toluene | 110 | 75 | [7] |
| 3 | 4-chloro-thieno[2,3-d]pyrimidine | Morpholine | Pd(OAc)₂ (5) | BINAP | Cs₂CO₃ | Toluene | 100 | 88 | N/A |
Stille Coupling
Application Note: The Stille coupling involves the reaction of a halogenated or triflated thienopyrimidine with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts.
Experimental Protocol: General Procedure for Stille Coupling of a Halothienopyrimidine
-
Reaction Setup: In a Schlenk flask, dissolve the halothienopyrimidine (1.0 equiv.) and the organostannane (1.1-1.5 equiv.) in an anhydrous, degassed solvent such as DMF, toluene, or 1,4-dioxane.
-
Inert Atmosphere: Bubble argon or nitrogen through the solution for 20-30 minutes.
-
Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, (0.02-0.05 equiv.) under a stream of inert gas.
-
Reaction: Heat the reaction mixture to the appropriate temperature (usually 80-120 °C) and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and dilute with an organic solvent. To remove tin byproducts, the crude mixture can be treated with a saturated aqueous solution of KF, which precipitates the tin salts as a fluoride salt that can be filtered off.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Quantitative Data for Stille Coupling Reactions
| Entry | Thienopyrimidine Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-chloro-thieno[3,2-d]pyrimidine | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 78 | Generalized |
| 2 | 2-iodo-thieno[2,3-d]pyrimidine | (Tributylstannyl)furan | PdCl₂(PPh₃)₂ (5) | DMF | 100 | 12 | 72 | Generalized |
| 3 | 6-bromo-thieno[3,2-d]pyrimidine | Vinyltributyltin | Pd(PPh₃)₄ (5) | THF | 80 | 24 | 85 | Generalized |
Note: Specific examples for Stille coupling on thienopyrimidines are less common in the literature; these are representative conditions based on general procedures for heteroaromatics.
Direct C-H Arylation
Application Note: Direct C-H arylation is an increasingly important atom-economical method that avoids the pre-functionalization of the thienopyrimidine substrate. This reaction involves the direct coupling of a C-H bond on the thienopyrimidine ring with an aryl halide. Regioselectivity can be a challenge but can often be controlled by the choice of catalyst, ligand, and directing groups. For thieno[2,3-d]pyrimidines, arylation has been shown to be regioselective, occurring at the C6-position with aryl iodides and at the C5-position with aryl boronic acids.[3]
Experimental Protocol: C6-Arylation of Thieno[2,3-d]pyrimidine with an Aryl Iodide
-
Reaction Setup: In a screw-capped vial, combine the thieno[2,3-d]pyrimidine (1.0 equiv.), the aryl iodide (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.1 equiv.), a ligand like 1,10-phenanthroline (0.2 equiv.), and a base, for example, K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a suitable solvent, such as DMAc.
-
Reaction: Seal the vial and heat the mixture to 120 °C.
-
Monitoring: Monitor the reaction for completion by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.
Quantitative Data for Direct C-H Arylation Reactions
| Entry | Thienopyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-morpholinothieno[3,2-d]pyrimidine | Bromobenzene | Pd(OAc)₂ (10) | P(Cy)₃HBF₄ | K₂CO₃ | Toluene | 130 | 85 | [1] |
| 2 | Thieno[2,3-d]pyrimidine | 4-iodotoluene | Pd(OAc)₂ (10) | 1,10-Phenanthroline | K₂CO₃ | DMAc | 120 | 81 (C6-arylation) | [3] |
| 3 | Thieno[2,3-d]pyrimidine | 4-tolylboronic acid | Pd(OAc)₂ (10) | 1,10-Phenanthroline | Ag₂CO₃ | Dioxane | 120 | 75 (C5-arylation) | [3] |
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Heck coupling on 6-bromo[2,3- d ]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01961K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis of Triazolothienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the one-pot synthesis of triazolothienopyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The methodologies outlined below focus on the efficient synthesis from 4-hydrazino-thieno[3,2-d]pyrimidine precursors.
Introduction
The thieno[3,2-d]pyrimidine core is a key structural motif in many pharmacologically active molecules. The fusion of a triazole ring to this system to form triazolothienopyrimidines can enhance biological activity. Traditional multi-step syntheses of these compounds can be time-consuming and result in lower overall yields. The one-pot synthesis approach from 4-hydrazino precursors offers a more streamlined and efficient alternative, reducing purification steps and improving resource economy. These compounds are often investigated as potential inhibitors of various enzymes and receptors in drug discovery programs.[5]
Reaction Scheme
The general synthetic route involves the in-situ formation of a 4-hydrazino-thieno[3,2-d]pyrimidine from a suitable precursor (e.g., a 4-chloro- or 4-methylthio-thieno[3,2-d]pyrimidine), followed by cyclization with a one-carbon source to yield the final triazolothienopyrimidine ring system.
Experimental Protocols
Protocol 1: One-Pot Synthesis via Hydrazination of 4-Chloro-thieno[3,2-d]pyrimidines and Cyclization
This protocol details a one-pot procedure starting from a 4-chloro-thieno[3,2-d]pyrimidine derivative.
Materials:
-
Substituted 4-chloro-thieno[3,2-d]pyrimidine
-
Hydrazine hydrate (80% solution)
-
Triethyl orthoformate
-
Ethanol, absolute
-
Pyridine (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the starting 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion of the hydrazination step, add triethyl orthoformate (2.0 eq) directly to the reaction mixture.
-
Continue to reflux the mixture for an additional 4-6 hours, monitoring the formation of the triazolothienopyrimidine product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a suitable eluent system like ethyl acetate/hexane).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of triazolothienopyrimidines and related structures as reported in the literature.
Table 1: Synthesis of 4-Hydrazino-thieno[3,2-d]pyrimidine Intermediates
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-(Methylthio)thieno[2,3-d]pyrimidin-2(1H)-one | 80% Hydrazine hydrate | Ethanol | Reflux | 52 | [6] |
| 2-Substituted-4-chloro-thienopyrimidines | Hydrazine hydrate | - | - | Quantitative | [2] |
Table 2: Cyclization of 4-Hydrazino Precursors to Triazolothienopyrimidines
| Hydrazino Precursor | Cyclizing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Hydrazino-thienopyrimidines | Carbon disulfide | - | - | Quantitative | [2] |
| 4-Hydrazino derivative | Triethyl orthoformate | DMF | Reflux | 68-95 | [6] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the one-pot synthesis workflow from a 4-substituted thienopyrimidine precursor.
Caption: Workflow for the one-pot synthesis.
Signaling Pathway Context
Triazolothienopyrimidine derivatives have been investigated for their potential to inhibit various signaling pathways implicated in diseases like cancer. For example, some thienopyrimidines are known to target the PI3K/Akt signaling pathway. The diagram below provides a simplified overview of this pathway, which could be a target for newly synthesized compounds.
Caption: Potential inhibition of the PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antibacterial activity of some novel triazolothienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Derivatization of the Hydrazine Moiety for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrazine moiety (R-NH-NH2) and its derivatives, such as hydrazides (R-CO-NH-NH2), are versatile functional groups in medicinal chemistry.[1] Their unique chemical reactivity and structural features make them valuable pharmacophores or building blocks for the synthesis of a wide array of biologically active compounds.[2] Derivatization of the hydrazine group is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties, enabling comprehensive structure-activity relationship (SAR) studies.[2] This document provides detailed application notes and protocols for the derivatization of the hydrazine moiety, focusing on key examples like the antitubercular drug isoniazid, the antihypertensive agent hydralazine, and the antidepressant phenelzine.
Key Derivatization Strategies for SAR Studies
The hydrazine moiety offers several sites for chemical modification, allowing for a systematic exploration of the chemical space around a core scaffold. The primary derivatization strategies include:
-
N-Acylation: Reaction of the terminal nitrogen with carboxylic acids, acid chlorides, or anhydrides to form N-acylhydrazones or diacylhydrazines. This modification can influence hydrogen bonding capacity, lipophilicity, and metabolic stability.
-
N-Alkylation: Introduction of alkyl or aryl groups on the nitrogen atoms. This can alter the steric bulk, basicity, and overall shape of the molecule, impacting receptor binding.[3]
-
Hydrazone Formation: Condensation of the hydrazine or hydrazide with aldehydes or ketones to form hydrazones. This is a widely used method to introduce diverse substituents and create compounds with a range of biological activities.[4]
-
Cyclization: Utilization of the hydrazine moiety as a key component in the synthesis of various nitrogen-containing heterocyclic rings, such as pyrazoles, triazoles, and pyridazines.[2]
-
Bioisosteric Replacement: Replacing the hydrazine or hydrazide group with other functional groups that have similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles.[5]
Case Study 1: Isoniazid (Antitubercular Agent)
Isoniazid (isonicotinic acid hydrazide) is a cornerstone of tuberculosis treatment.[6] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[7][8] SAR studies on isoniazid have provided valuable insights for the design of new antitubercular agents.[6][9]
Structure-Activity Relationship of Isoniazid Analogs
The anti-tubercular activity of isoniazid derivatives is highly sensitive to structural modifications. Key SAR findings are summarized below.
| Compound/Modification | Structure | MIC (µM) against M. tuberculosis H37Rv | Key SAR Observations |
| Isoniazid | Pyridine-4-carbohydrazide | ~0.4 | The parent compound with high potency. The pyridine ring and the hydrazide moiety are crucial for activity.[6] |
| Benzohydrazide | Benzene instead of pyridine ring | >100 | Replacement of the pyridine nitrogen with a carbon atom abolishes activity, highlighting the importance of the nitrogen for the prodrug activation.[6] |
| Picolinohydrazide | Isomer with N at position 2 | 12.5 - 100 | Moving the nitrogen to the 2-position significantly reduces activity.[6] |
| Nicotinohydrazide | Isomer with N at position 3 | >100 | Isomerization of the nitrogen to the 3-position leads to a complete loss of activity.[6] |
| N'-Isopropylisoniazid | Isopropyl group on the terminal nitrogen | Similar to Isoniazid | Small alkyl substitutions on the terminal nitrogen (N2) are generally well-tolerated and can sometimes lead to active compounds.[10] |
| N'-Di-isopropylisoniazid | Two isopropyl groups on the terminal nitrogen | Active | Dialkyl derivatives on the terminal nitrogen can retain high activity.[10] |
| Isonicotinamide | Amide instead of hydrazide | Inactive | Replacement of the hydrazide group with an amide results in a loss of activity.[10] |
Signaling Pathway: Isoniazid's Mechanism of Action
Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).
Caption: Isoniazid's mechanism of action targeting mycolic acid synthesis.
Case Study 2: Hydralazine (Antihypertensive Agent)
Hydralazine is a direct-acting vasodilator used in the treatment of hypertension.[11] Its precise mechanism of action is not fully understood, but it is known to relax arterial smooth muscle.[1][12]
Structure-Activity Relationship of Hydralazine Analogs
SAR studies on hydralazine have been challenging due to its complex mechanism. However, some general observations have been made.
| Compound/Modification | Structure | Vasodilator Activity | Key SAR Observations |
| Hydralazine | 1-Hydrazinylphthalazine | Potent | The phthalazine ring and the hydrazine group are essential for its primary vasodilatory effect.[13] |
| Phenylhydrazine | Phenylhydrazine | Weak | Lacks the phthalazine core, resulting in significantly reduced hypotensive activity compared to hydralazine.[13] |
| Isoniazid | Isonicotinohydrazide | Minimal | Although a hydrazine derivative, it does not share the marked hypotensive effect of hydralazine.[13] |
| Hydralazine Pyruvic Acid Hydrazone | Hydrazone derivative | Inactive until hydrolyzed | Hydrazone derivatives of hydralazine are often prodrugs that release the active hydralazine upon hydrolysis in the body. |
Signaling Pathway: Proposed Mechanisms of Hydralazine-Induced Vasodilation
Hydralazine is believed to induce vasodilation through multiple mechanisms, including inhibition of calcium release from the sarcoplasmic reticulum, opening of potassium channels, and stimulation of nitric oxide (NO) release.[12][14]
Caption: Proposed signaling pathways for hydralazine-induced vasodilation.
Case Study 3: Phenelzine (Antidepressant Agent)
Phenelzine is a non-selective and irreversible monoamine oxidase (MAO) inhibitor of the hydrazine class, used in the treatment of depression.[15] It increases the levels of monoamine neurotransmitters in the brain by preventing their breakdown.[16]
Structure-Activity Relationship of Phenelzine Analogs
The MAO inhibitory activity of phenelzine derivatives is influenced by modifications to the phenethyl and hydrazine moieties.
| Compound/Modification | Structure | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) | Key SAR Observations |
| Phenelzine | 2-Phenylethylhydrazine | Potent | Potent | A non-selective inhibitor of both MAO-A and MAO-B.[17] |
| N1-Acetylphenelzine | Acetyl group on N1 | Inactive | Inactive | Acylation on the N1 nitrogen (adjacent to the ethyl group) abolishes MAO inhibitory activity, suggesting a free N1-H is crucial.[18] |
| N2-Acetylphenelzine | Acetyl group on N2 | Active | Active | Acylation on the terminal N2 nitrogen can be tolerated and may lead to active compounds.[18] |
| Tranylcypromine | (Non-hydrazine) | Potent | Potent | A non-hydrazine MAOI, highlighting that other scaffolds can achieve similar activity.[17] |
Signaling Pathway: Phenelzine's Mechanism of MAO Inhibition
Phenelzine irreversibly inhibits both MAO-A and MAO-B, leading to an increase in the synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine.
Caption: Phenelzine's mechanism of action via MAO inhibition.
Experimental Protocols
Protocol 1: Synthesis of N'-Arylmethylene-isonicotinohydrazides (Isoniazid Derivatives)
This protocol describes a general method for the synthesis of hydrazone derivatives of isoniazid by condensation with various aromatic aldehydes.
References
- 1. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 6. MAO-Glo™ Assay Protocol [promega.sg]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of minimal inhibitory concentrations of antituberculosis drugs by radiometric and conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]
- 15. Relationship between response to phenelzine and MAO inhibition in a clinical trial of phenelzine, amitriptyline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 18. Synthesis and pharmacological evaluation of acyl derivatives of phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective method for synthesizing this compound involves a two-step process. The first step is the chlorination of the precursor, 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one, to yield 4-chloro-7-methylthieno[3,2-d]pyrimidine.[1] The subsequent step is a nucleophilic aromatic substitution reaction where the chloro-substituent is displaced by hydrazine, typically using hydrazine hydrate in a suitable solvent like ethanol.
Q2: What is a typical yield for the synthesis of this compound?
Reported yields for the hydrazinolysis of similar chloro-pyrimidine derivatives can vary, generally ranging from 60% to 90%.[2][3] The final yield is highly dependent on the purity of the starting materials, reaction conditions, and purification methods.
Q3: What are the critical parameters to control for a high-yield synthesis?
To ensure a high yield, it is crucial to control the following parameters:
-
Purity of 4-chloro-7-methylthieno[3,2-d]pyrimidine: Impurities in the starting material can lead to side reactions and lower the yield.
-
Stoichiometry of Hydrazine Hydrate: An appropriate excess of hydrazine hydrate is often used to drive the reaction to completion.
-
Reaction Temperature: The reaction is typically carried out at reflux, but the optimal temperature may vary depending on the solvent.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Choice of Solvent: Ethanol is a commonly used solvent for this reaction.[2]
Q4: How can the purity of the final product be assessed?
The purity of this compound can be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction resulted in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress: Use TLC to track the consumption of the starting material (4-chloro-7-methylthieno[3,2-d]pyrimidine). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature. |
| Increase the amount of hydrazine hydrate: A slight excess of hydrazine hydrate can help drive the reaction to completion. However, a large excess may complicate the purification process. | |
| Degradation of Starting Material or Product | Check the quality of the starting material: Ensure the 4-chloro-7-methylthieno[3,2-d]pyrimidine is pure. Impurities can catalyze side reactions. |
| Avoid prolonged heating: While reflux is often necessary, extended reaction times at high temperatures can lead to the degradation of the product. Optimize the reaction time by monitoring with TLC. | |
| Suboptimal Reaction Conditions | Solvent choice: While ethanol is common, other polar protic solvents can be explored. Ensure the solvent is anhydrous if moisture-sensitive side reactions are suspected. |
| Temperature control: Ensure the reaction is maintained at the optimal temperature. Fluctuations can affect the reaction rate and lead to side product formation. | |
| Inefficient Work-up and Purification | Product loss during extraction: If a liquid-liquid extraction is performed, ensure the correct solvent polarity and pH to minimize the product remaining in the aqueous layer. |
| Product loss during recrystallization: Choose an appropriate solvent system for recrystallization to maximize recovery. Cooling the solution slowly can improve crystal formation and yield. |
Issue 2: Presence of Impurities in the Final Product
Q: My final product is not pure. What are the likely impurities and how can I remove them?
A: The presence of impurities can be identified by analytical techniques like NMR or HPLC. Common impurities and purification strategies are outlined below.
| Potential Impurity | Identification | Purification Strategy |
| Unreacted 4-chloro-7-methylthieno[3,2-d]pyrimidine | A characteristic spot on the TLC plate corresponding to the starting material. Signals in the NMR spectrum corresponding to the starting material. | Column Chromatography: Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from the less polar starting material. |
| Recrystallization: If the solubility of the starting material and product are sufficiently different, recrystallization can be an effective purification method. | ||
| Side-products from competing reactions | Unidentified spots on the TLC plate. Unexplained signals in the NMR spectrum. | Column Chromatography: This is the most effective method for separating a mixture of compounds. |
| Recrystallization: May be effective if the side-product has significantly different solubility characteristics. | ||
| Hydrazine Salts | Inorganic impurities that are insoluble in organic solvents. | Washing: Wash the crude product with water during the work-up to remove water-soluble hydrazine salts. |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7-methylthieno[3,2-d]pyrimidine
This protocol is based on a general procedure for the chlorination of thienopyrimidinones.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one (1 equivalent).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is neutral to slightly basic.
-
Isolation: The solid precipitate of 4-chloro-7-methylthieno[3,2-d]pyrimidine is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on the reaction of chloropyrimidines with hydrazine hydrate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-7-methylthieno[3,2-d]pyrimidine (1 equivalent) in ethanol (10-20 mL per gram of starting material).
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature with stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate out. If so, collect the product by filtration.
-
Isolation and Purification: If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for Hydrazinolysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 4-chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | 5,6-dimethyl-4-chloro-7-(3-morpholine-4-yl-propyl)-7H-pyrrolo[2,3-d]pyrimidine | 4-chloro-7-methylthieno[3,2-d]pyrimidine (Hypothetical) |
| Hydrazine Hydrate (equivalents) | ~3 | ~10 | 4 |
| Solvent | Ethanol | Ethanol | Ethanol |
| Temperature (°C) | Reflux | Reflux | Reflux |
| Reaction Time (hours) | 3 | 0.25 | 2 |
| Reported Yield (%) | 66 | 61 | >80 (Target) |
| Reference | [2] | [2] | N/A |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2005105804A1 - 7H-PYRROLO[2,3-d]PYRIMIDINE DERIVATIVES, AS WELL AS THEIR THERAPEUTICALLY ACCEPTABLE SALTS, PHARMACEUTICAL PREPARATIONS CONTAINING THEM AND PROCESS FOR PRODUCTION THE ACTIVE AGENT - Google Patents [patents.google.com]
- 3. nanobioletters.com [nanobioletters.com]
Navigating the Purification of Thienopyrimidine Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for overcoming common challenges encountered during the purification of thienopyrimidine derivatives. Leveraging a question-and-answer format, this resource offers practical troubleshooting strategies and detailed experimental protocols to streamline your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent challenges when purifying thienopyrimidine derivatives?
A1: Researchers often face challenges stemming from the inherent properties of thienopyrimidine compounds. These can include poor solubility in common organic solvents, the presence of closely-related impurities from the synthesis, and the potential for degradation under certain conditions.[1] Their purification can be further complicated by their tendency to exhibit strong interactions with stationary phases in chromatography, leading to issues like peak tailing.
Q2: Which purification techniques are most effective for thienopyrimidine derivatives?
A2: The most successful purification strategies for thienopyrimidine derivatives typically involve a combination of techniques.[2] Column chromatography, recrystallization, and extraction are the most commonly employed methods.[3][4] For analytical purposes to determine purity, High-Performance Liquid Chromatography (HPLC) is the standard.[5][6]
Q3: How can I improve the separation of my thienopyrimidine derivative from its impurities during column chromatography?
A3: To enhance separation, optimizing the mobile phase is crucial. A gradient elution, where the solvent polarity is gradually increased, is often more effective than an isocratic (constant solvent composition) elution.[7] For instance, a gradient of ethyl acetate in hexanes is a common choice.[3] If your compound is basic, adding a small amount of a modifier like triethylamine to the mobile phase can improve peak shape and reduce tailing on silica gel.[7]
Q4: My thienopyrimidine derivative fails to crystallize. What steps can I take?
A4: Crystallization failure can be due to several factors, including the solution not being supersaturated or the compound being too soluble in the chosen solvent.[8] Try evaporating some of the solvent to increase the concentration. If that doesn't work, you can introduce an "anti-solvent"—a solvent in which your compound is insoluble but is miscible with your current solvent—to induce precipitation.[8] Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.[7]
Q5: How do I remove colored impurities from my final product?
A5: Colored impurities can sometimes co-crystallize with the desired product. A common method to remove them is to treat the hot solution with a small amount of activated charcoal before the filtration step of recrystallization. The charcoal will adsorb the colored impurities, which can then be filtered away.[8]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your purification experiments.
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity. A common starting point is a gradient of ethyl acetate in hexanes.[3] Consider using a different stationary phase like alumina if silica gel is ineffective.[7] |
| Compound Streaking/Tailing | Compound is too polar or interacting strongly with the stationary phase. | Add a modifier to the mobile phase. For basic compounds, a small amount of triethylamine can help. For acidic compounds, a trace of acetic acid may be beneficial.[7] |
| Low Recovery | Compound is irreversibly adsorbed onto the column or is too soluble in the mobile phase. | Ensure the compound is not degrading on the silica gel. Use a less polar mobile phase to increase retention if the compound is eluting too quickly. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. | Use a lower-boiling point solvent. Ensure the solution cools slowly by allowing it to reach room temperature before placing it in an ice bath.[7] |
| No Crystal Formation | Solution is not supersaturated, or the compound is highly soluble. | Concentrate the solution by evaporating some of the solvent. Add an anti-solvent to decrease solubility. Scratch the inside of the flask with a glass rod to create nucleation sites.[8] |
| Impure Crystals | Impurities have similar solubility profiles and co-crystallize. | Perform a second recrystallization with a different solvent system. If impurities persist, column chromatography may be necessary.[7] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude thienopyrimidine derivative in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.[3]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Typical Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the thienopyrimidine derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice.[4]
-
Dissolution: Add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any residual soluble impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[8]
Data Presentation
The following table summarizes typical purification outcomes for thienopyrimidine derivatives based on literature data.
| Purification Method | Starting Material | Solvent System | Yield (%) | Purity | Reference |
| Column Chromatography | Crude reaction mixture | Gradient of 20-85% ethyl acetate in hexanes | 80-93 | >95% (by NMR) | [3] |
| Recrystallization | Solid product after filtration | Ethanol | 64-92 | Not Specified | [4] |
| Acid-Base Extraction | Crude reaction mixture | Ethyl Acetate/Water | Not Specified | Used for workup, not final purity | [3] |
Visualizations
Caption: General purification workflow for thienopyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Common side products in the synthesis of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and well-established method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 4-chloro-7-methylthieno[3,2-d]pyrimidine with hydrazine hydrate. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol.
Q2: What are the potential common side products in this synthesis?
While the reaction of 4-chloro-7-methylthieno[3,2-d]pyrimidine with hydrazine is generally efficient, several side products can form under certain conditions. The most common impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-chloro-7-methylthieno[3,2-d]pyrimidine.
-
Hydrolysis Product: Presence of water can lead to the hydrolysis of the starting material to form 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one.
-
Bis-substituted Hydrazine: Reaction of the product with another molecule of the starting material can lead to the formation of a bis(7-methylthieno[3,2-d]pyrimidin-4-yl)hydrazine.
-
Ring-Opened Products: Under harsh conditions or with prolonged reaction times, the pyrimidine ring may undergo nucleophilic attack by hydrazine at other positions, leading to ring-opened byproducts.
-
Oxidized Impurities: The hydrazino group is susceptible to oxidation, which can lead to the formation of various colored impurities, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient amount of hydrazine hydrate. 4. Degradation of product during workup. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Optimize the reaction temperature; typically, refluxing in ethanol is effective. 3. Use a molar excess of hydrazine hydrate (typically 3-5 equivalents). 4. Minimize the duration of heating and exposure to acidic or basic conditions during workup. |
| Presence of Unreacted 4-chloro-7-methylthieno[3,2-d]pyrimidine | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate mixing. | 1. Increase the reaction time and monitor for the disappearance of the starting material. 2. Ensure the reaction is maintained at the optimal temperature. 3. Ensure efficient stirring throughout the reaction. |
| Formation of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one | 1. Presence of water in the reaction mixture. 2. Hydrolysis during workup. | 1. Use anhydrous solvents and reagents. 2. Perform the workup under anhydrous conditions or minimize contact with water. Neutralize any acidic conditions promptly. |
| Detection of Bis(7-methylthieno[3,2-d]pyrimidin-4-yl)hydrazine | 1. High concentration of the starting material relative to hydrazine. 2. Prolonged reaction time at high temperatures. | 1. Use a larger excess of hydrazine hydrate. 2. Add the 4-chloro-7-methylthieno[3,2-d]pyrimidine solution dropwise to the hydrazine hydrate solution to maintain a high local concentration of hydrazine. |
| Discoloration of the Product (Yellow to Brown) | 1. Oxidation of the hydrazino group. 2. Formation of other colored impurities. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the product by recrystallization or column chromatography. The use of activated charcoal during recrystallization can sometimes help remove colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general laboratory-scale synthesis.
Materials:
-
4-chloro-7-methylthieno[3,2-d]pyrimidine
-
Hydrazine hydrate (80% or higher)
-
Ethanol (anhydrous)
-
Dioxane (optional, as an alternative solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-7-methylthieno[3,2-d]pyrimidine (1 equivalent) in ethanol (10-20 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove excess hydrazine hydrate and other soluble impurities.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
Signaling Pathways Modulated by Thieno[3,2-d]pyrimidine Derivatives
Thieno[3,2-d]pyrimidine derivatives are known to interact with various biological targets, particularly protein kinases, due to their structural similarity to the purine core of ATP.
Caption: General mechanism of kinase inhibition by thieno[3,2-d]pyrimidine derivatives.
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Thienopyrimidine Ring
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on the thienopyrimidine scaffold. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during nucleophilic substitution reactions on the thienopyrimidine ring in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. Low to No Product Yield | a. Insufficiently activated thienopyrimidine ring: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack. However, the reactivity can be influenced by substituents. | Ensure the thienopyrimidine ring has a good leaving group, typically a halide, at the 4-position. The presence of electron-withdrawing groups can further enhance reactivity.[1] |
| b. Poor leaving group: The nature of the leaving group is critical for the success of the reaction. | The general order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I. If you are using a less reactive leaving group, you may need to employ more forcing reaction conditions.[1] | |
| c. Weak nucleophile: The strength of the nucleophile directly impacts the reaction rate. | For alcohol and thiol nucleophiles, consider converting them to their more nucleophilic alkoxide or thiolate forms by using a suitable base (e.g., NaH, K₂CO₃). For amine nucleophiles, ensure the chosen amine is sufficiently nucleophilic.[1] | |
| d. Suboptimal reaction temperature: The reaction may require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. Microwave irradiation can also be a valuable tool to improve yields and significantly reduce reaction times.[1][2] | |
| e. Inappropriate solvent: The solvent plays a crucial role in solvating the reactants and mediating the reaction. | Polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[1][3] | |
| f. Unsuitable base: The choice of base is dependent on the nucleophile. | For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the acid formed during the reaction. For weaker nucleophiles like alcohols or thiols, a stronger base is needed to generate the corresponding anion.[1] | |
| 2. Formation of Multiple Products/Isomers | a. Competing reactions at different positions: In di- or poly-substituted thienopyrimidines, the nucleophile may attack at more than one position. | The regioselectivity is influenced by the electronic environment of the ring. Substitution at the C4 position is generally favored in 4-chlorothienopyrimidines. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[1] |
| b. Di-substitution instead of mono-substitution: The product of the initial substitution may undergo a second substitution reaction. | Use a stoichiometric amount of the nucleophile and lower the reaction temperature. Using a less reactive nucleophile can also help in achieving mono-substitution.[1] | |
| 3. Side Reactions | a. Solvolysis: If the solvent is nucleophilic (e.g., ethanol, methanol), it can compete with the intended nucleophile. | Use a non-nucleophilic solvent. If an alcohol is the desired nucleophile, it can be used as the solvent, but this may require careful optimization.[1] |
| b. Hydrolysis: The starting material or product may be sensitive to water. | Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| c. Ring opening or degradation: Harsh reaction conditions can lead to the decomposition of the thienopyrimidine ring. | Use milder bases and reaction temperatures. Monitor the reaction progress closely to avoid prolonged reaction times at high temperatures.[1] | |
| 4. Difficult Product Purification | a. Product is highly polar: This can make separation from polar byproducts or residual base challenging. | An aqueous workup can help remove inorganic salts and water-soluble impurities. Acid-base extraction can be employed to separate basic or acidic products. Recrystallization is often an effective method for purifying solid products.[1][4] |
| b. Co-elution with impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate. | To improve separation, try a different solvent system for chromatography. Using a gradient elution can also be beneficial. If the impurities are acidic or basic, a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can be added to the eluent to alter the retention of the compounds.[4] |
Frequently Asked Questions (FAQs)
Q1: At which position does nucleophilic aromatic substitution typically occur on a thienopyrimidine ring?
A1: Nucleophilic aromatic substitution on thienopyrimidines most commonly occurs at the 4-position of the pyrimidine ring, especially when a good leaving group like a halogen is present at that position. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the C4 (and C2) positions electron-deficient and thus susceptible to nucleophilic attack.[1][5]
Q2: What is the general mechanism for nucleophilic aromatic substitution on a thienopyrimidine ring?
A2: The generally accepted mechanism is a two-step addition-elimination process known as the SNAr mechanism. It involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group to form a resonance-stabilized anionic intermediate called a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]
Q3: How does the choice of solvent affect the reaction?
A3: Polar aprotic solvents like DMF, DMSO, and NMP are generally the best choice for SNAr reactions.[3] These solvents can effectively solvate the cationic counter-ion of the nucleophile (if present) and the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. Protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[7]
Q4: What is the role of the base in these reactions?
A4: The role of the base depends on the nature of the nucleophile. For neutral nucleophiles like amines, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the acid (e.g., HCl) that is formed during the reaction. For weakly nucleophilic species like alcohols and thiols, a stronger base (e.g., NaH, K₂CO₃) is required to deprotonate them and generate the more potent anionic nucleophile (alkoxide or thiolate).[1]
Q5: Can microwave heating be used to optimize the reaction conditions?
A5: Yes, microwave irradiation is an effective technique for accelerating SNAr reactions on thienopyrimidines. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for nucleophilic substitution reactions on 4-chlorothienopyrimidine derivatives.
Table 1: Nucleophilic Substitution with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various primary and secondary amines | DIPEA | Ethanol | 150 (Microwave) | 1 | 80-93 | [2] |
| N-methyl-L-phenylalanine | - | - | - | - | - | [8] |
| L-phenylalaninol | - | - | - | - | - | [8] |
| L-proline | - | - | - | - | - | [8] |
| Aliphatic, cyclic, and aromatic amines | TEA | Ethanol | Reflux | - | - | [9] |
Table 2: Nucleophilic Substitution with Other Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiols | K₂CO₃ | DMF | 25-80 | 1-12 | - | |
| Alcohols | NaH | THF | 0 to RT | 2-12 | - | [1] |
| Phenyl isothiocyanate | - | Basic conditions | - | - | 74 | [10] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of 4-Chlorothienopyrimidine with an Amine under Conventional Heating
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chlorothienopyrimidine derivative (1.0 eq.).
-
Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., ethanol, DMF, or acetonitrile) to dissolve the starting material. Then, add the amine nucleophile (1.1-1.5 eq.) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically reflux) and stir for the required time (2-24 h).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[1][9]
Protocol 2: General Procedure for Nucleophilic Substitution of 4-Chlorothienopyrimidine with an Amine using Microwave Irradiation
-
Reactant Preparation: In a microwave reaction vial, combine the 4-chlorothienopyrimidine derivative (1.0 eq.), the amine nucleophile (1.1 eq.), and a suitable solvent (e.g., ethanol).[2]
-
Base Addition: Add a base such as diisopropylethylamine (DIPEA) (1.1 eq.).[2]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 1 h).[2]
-
Work-up and Purification: After cooling, the reaction mixture can be concentrated and the crude product purified by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: General experimental workflow for nucleophilic substitution.
Decision-Making Tree for Troubleshooting Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of the hydrazine group in heterocyclic synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the reactivity of the hydrazine group in the synthesis of heterocyclic compounds. The resources are tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a substituted hydrazine showing low to no product yield?
A1: The reactivity of substituted hydrazines is highly dependent on the nature of the substituent. Electron-withdrawing groups (EWGs) on the hydrazine can decrease its nucleophilicity, slowing down or inhibiting the reaction. Conversely, electron-donating groups (EDGs) can sometimes lead to undesired side reactions by over-stabilizing certain intermediates.[1][2] For instance, in the Fischer indole synthesis, EDGs on the arylhydrazine can weaken the N-N bond, promoting cleavage instead of the desired cyclization.[1][2][3]
Q2: I am observing the formation of an azine byproduct. How can I prevent this?
A2: Azine formation occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound. This is a common side reaction when the hydrazine is not present in a sufficient stoichiometric excess. To minimize azine formation, it is recommended to use a significant excess of the hydrazine reagent.
Q3: Can steric hindrance on my carbonyl compound or hydrazine affect the reaction?
A3: Yes, significant steric hindrance from bulky substituents on either the hydrazine or the carbonyl compound can impede the initial nucleophilic attack, slowing down the formation of the hydrazone intermediate.[1][4] In such cases, prolonged reaction times, elevated temperatures, or the use of a suitable catalyst may be necessary to overcome the steric barrier.[4]
Q4: What is the role of the acid or base catalyst in my reaction?
A4: Catalysts are crucial for modulating the reactivity of the hydrazine and the carbonyl compound.
-
Acid catalysts (e.g., HCl, H₂SO₄, ZnCl₂) protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[4][5]
-
Base catalysts are often used in subsequent steps, such as in the Wolff-Kishner reduction, to deprotonate the hydrazone, facilitating the elimination of nitrogen gas.[6] The choice and concentration of the catalyst often require empirical optimization for a specific reaction.[1]
Q5: Are there alternative reagents if my hydrazine derivative is consistently unreactive?
A5: If a particular hydrazine derivative proves to be too unreactive, several strategies can be employed. You could consider synthesizing a related hydrazine with less deactivating substituents. Alternatively, for certain transformations, other nitrogen-containing nucleophiles might be suitable, although this would lead to different heterocyclic cores. For some specific syntheses, activating the carbonyl compound (e.g., by converting it to a more reactive derivative) might be a viable option.
Troubleshooting Guides
Guide 1: Low Yield in Pyrazole Synthesis from a Substituted Hydrazine and a 1,3-Dicarbonyl Compound
This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.
Problem: The reaction between a substituted hydrazine and a 1,3-dicarbonyl compound is resulting in a low yield of the desired pyrazole product.
Troubleshooting Workflow:
References
Stability and storage conditions for 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
This technical support center provides guidance on the stability and proper storage of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine to ensure the integrity of the compound for research and development applications.
Troubleshooting Guide
Researchers may encounter issues related to the stability of this compound. The following table outlines potential problems, their likely causes, and recommended actions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of the compound leading to reduced purity and the presence of interfering byproducts. | 1. Verify the purity of the compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]2. If degradation is confirmed, procure a fresh batch of the compound.3. Review and adhere strictly to the recommended storage and handling procedures. |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | 1. It is advisable to discard the sample as its integrity may be compromised.2. Ensure that new samples are stored in a dark, dry, and refrigerated environment.3. For enhanced protection against moisture, store the compound in a desiccator.[1] |
| Precipitation or color change in a stock solution | Compound degradation or poor solubility in the selected solvent. | 1. Prepare fresh stock solutions before use.2. If long-term storage in solution is unavoidable, use high-purity, anhydrous aprotic solvents and store at -20°C or -80°C in a tightly sealed vial, protected from light.[1]3. The stability of the compound in any specific solvent should be validated experimentally.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a refrigerated and dry environment. Storing it in a desiccator at low temperatures will help minimize exposure to moisture and prevent degradation.[1]
Q2: How can I assess the stability of my this compound sample?
A2: While a change in physical appearance can indicate degradation, it is not always a reliable indicator.[1] The most dependable method for assessing purity and detecting degradation products is through analytical techniques such as HPLC, LC-MS, or Thin Layer Chromatography (TLC).[1]
Q3: Can I store this compound in solution?
A3: Long-term storage in solution is generally not recommended as it can accelerate the degradation of the compound.[1] If it is necessary to store it in solution for a short period, use a high-purity, anhydrous aprotic solvent. The solution should be stored in a tightly sealed vial, protected from light, at low temperatures such as -20°C or -80°C.[1]
Q4: What precautions should I take when handling this compound?
A4: Handle the compound in accordance with good industrial hygiene and safety practices. This includes using personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Ensure proper ventilation to avoid inhalation of any dust.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound. The specific parameters may need to be optimized for your system.
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: Start with a low percentage of solvent B, and gradually increase to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity by integrating the area of the main peak and any impurity peaks. The purity is expressed as the percentage of the main peak area relative to the total peak area.
-
Visualized Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to maintain its stability and integrity.
Caption: Recommended handling and storage workflow.
References
Preventing unwanted side reactions with hydrazine hydrate in pyrimidine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydrazine hydrate in pyrimidine synthesis. Our goal is to help you prevent unwanted side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using hydrazine hydrate in pyrimidine synthesis?
A1: The primary unwanted side reactions include:
-
Ring Cleavage: Under harsh conditions, such as high temperatures or prolonged reaction times, hydrazine hydrate can act as a nucleophile and cleave the pyrimidine ring, often leading to the formation of pyrazole derivatives and urea or thiourea byproducts.[1]
-
Over-addition (Disubstitution): In the synthesis of mono-hydrazinylpyrimidines from di-substituted precursors (e.g., dichloropyrimidines), using a large excess of hydrazine hydrate or elevated temperatures can lead to the formation of bis(hydrazinyl)pyrimidine impurities.
-
Formation of Fused Heterocycles: Hydrazine can react with adjacent functional groups on the pyrimidine ring, leading to the formation of fused ring systems such as[2][3][4]triazolo[4,3-a]pyrimidines.[3]
-
Hydrazinolysis of Ester Groups: If your pyrimidine substrate contains an ester functional group, hydrazine hydrate can readily convert it to a carbohydrazide.[5]
Q2: How can I control the selectivity between mono- and di-substitution when reacting a dihalopyrimidine with hydrazine hydrate?
A2: Achieving selective mono-substitution is a common challenge. The following strategies can be employed:
-
Stoichiometry: Carefully control the molar ratio of hydrazine hydrate to the dihalopyrimidine. Using a slight excess (1.1-1.2 equivalents) of hydrazine hydrate is often sufficient for mono-substitution.
-
Temperature: Perform the reaction at a lower temperature to decrease the rate of the second substitution. The optimal temperature will depend on the reactivity of your specific substrate.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the desired mono-substituted product is predominantly formed.
Q3: I have an ester group on my pyrimidine starting material that I want to preserve. How can I prevent it from reacting with hydrazine hydrate?
A3: Preventing the hydrazinolysis of an ester group can be challenging due to the high nucleophilicity of hydrazine. Consider the following approaches:
-
Milder Reaction Conditions: Use milder conditions, such as lower temperatures and shorter reaction times, which may favor the desired reaction at the pyrimidine core over the reaction with the ester.[1]
-
Protecting Groups: If possible, protect the ester functionality before reacting with hydrazine hydrate. However, the deprotection conditions must be compatible with the newly formed hydrazinylpyrimidine.
-
Alternative Reagents: In some cases, it may be necessary to use an alternative nitrogen nucleophile that is less reactive towards esters.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired hydrazinylpyrimidine. | 1. Insufficient reactivity of the pyrimidine starting material (e.g., a leaving group that is not sufficiently activated).[2] 2. Degradation of the product under the reaction conditions. 3. Impure starting materials. | 1. Increase the reaction temperature or use a more activating leaving group if possible. 2. Monitor the reaction progress and avoid prolonged heating. Consider running the reaction at a lower temperature for a longer duration. 3. Ensure the purity of your starting materials and the hydrazine hydrate. |
| Formation of a significant amount of bis(hydrazinyl)pyrimidine. | 1. Excess hydrazine hydrate. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Reduce the amount of hydrazine hydrate to a slight excess (e.g., 1.1-1.2 equivalents). 2. Lower the reaction temperature. 3. Monitor the reaction by TLC and quench it as soon as the desired mono-substituted product is maximized. |
| The main product is a triazolopyrimidine instead of the expected hydrazinylpyrimidine. | The hydrazinylpyrimidine intermediate cyclized under the reaction conditions. This can be promoted by certain substituents on the pyrimidine ring or by heat.[3] | 1. Lower the reaction temperature to disfavor the cyclization reaction. 2. If possible, modify the synthetic route to introduce the hydrazinyl group under conditions that do not promote cyclization. |
| My NMR spectrum shows a complex mixture of products, and I suspect ring cleavage. | The reaction conditions were too harsh (high temperature, long reaction time, large excess of hydrazine hydrate), leading to the decomposition of the pyrimidine ring.[1] | 1. Repeat the reaction at a significantly lower temperature. 2. Reduce the reaction time and monitor the formation of byproducts by TLC. 3. Use a smaller excess of hydrazine hydrate. |
| Difficulty in purifying the desired product from the reaction mixture. | The polarity of the desired product and the byproducts may be very similar. | 1. Recrystallization: Test various solvent systems. Common choices include ethanol, methanol, or mixtures like ethanol/water or methanol/water.[4][6] 2. Column Chromatography: Use a suitable stationary phase (silica gel is common) and eluent system. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can be effective.[7][8] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Hydrazinolysis of Dichloropyrimidines
| Starting Material | Hydrazine Hydrate (equiv.) | Temperature (°C) | Time (h) | Major Product | Minor Product(s) | Reference |
| 2,4-dichloro-5-methylpyrimidine | 1.1 | 25 | 4 | 2-chloro-4-hydrazinyl-5-methylpyrimidine | 2,4-bis(hydrazinyl)-5-methylpyrimidine | Fictionalized Data |
| 2,4-dichloro-5-methylpyrimidine | 2.5 | 25 | 4 | 2,4-bis(hydrazinyl)-5-methylpyrimidine | 2-chloro-4-hydrazinyl-5-methylpyrimidine | Fictionalized Data |
| 2,4-dichloro-5-methylpyrimidine | 1.1 | 80 | 1 | 2-chloro-4-hydrazinyl-5-methylpyrimidine | 2,4-bis(hydrazinyl)-5-methylpyrimidine, Ring Cleavage Products | Fictionalized Data |
| 2,4-dichloro-6-phenylpyrimidine | 1.2 | 0-5 | 2 | 2-chloro-4-hydrazinyl-6-phenylpyrimidine | 2,4-bis(hydrazinyl)-6-phenylpyrimidine | Fictionalized Data |
| 2,4-dichloro-6-phenylpyrimidine | 3.0 | 80 | 6 | 2,4-bis(hydrazinyl)-6-phenylpyrimidine | Ring Cleavage Products | Fictionalized Data |
Table 2: Influence of Stoichiometry on Biginelli Reaction with Hydrazine Hydrate
| Aldehyde | β-Ketoester | Hydrazine Hydrate (equiv.) | Major Product | Side Product(s) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | 1.0 | Dihydropyrimidinone | Unreacted starting materials | Fictionalized Data |
| Benzaldehyde | Ethyl Acetoacetate | 3.0 | Pyrazole, Benzaldehyde azine, Urea | Dihydropyrimidinone | [9] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 1.0 | Chloro-substituted Dihydropyrimidinone | Unreacted starting materials | Fictionalized Data |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 3.0 | Chloro-substituted Pyrazole, Chloro-substituted Benzaldehyde azine, Urea | Chloro-substituted Dihydropyrimidinone | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine
This protocol is adapted from a general procedure for the synthesis of hydrazinylpyrimidines from chloropyrimidines.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 mmol) in ethanol (10 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (5.0 mmol, 5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation and Purification: The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, it can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Biginelli Reaction with Hydrazine Hydrate (Illustrating Side Reaction)
This protocol is designed to illustrate the ring cleavage side reaction that can occur with excess hydrazine in a Biginelli-type reaction.[9]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 5.0 mmol, 5 equivalents).
-
Reaction: Heat the mixture to reflux for 4 hours.
-
Workup and Analysis: Cool the reaction mixture and pour it onto crushed ice. The expected side products (pyrazole, arylidenehydrazine, and urea) can be isolated by filtration and fractional crystallization. The products can be characterized by NMR and mass spectrometry to confirm their structures.
Visualizations
Caption: Reaction pathways in pyrimidine synthesis with hydrazine hydrate.
Caption: A general troubleshooting workflow for pyrimidine synthesis.
Caption: Logical workflow for planning a selective pyrimidine hydrazinolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Thienopyrimidine Compounds in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with thienopyrimidine compounds in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my thienopyrimidine compounds showing poor solubility in common organic solvents?
A1: Thienopyrimidine compounds, like many heterocyclic molecules, can exhibit poor solubility due to a combination of factors including strong crystal lattice energy, high melting points, and specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking).[1] The planarity of the fused ring system can contribute to efficient crystal packing, making it difficult for solvent molecules to overcome these forces.
Q2: Which organic solvents are typically recommended for dissolving thienopyrimidine derivatives?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating stock solutions of thienopyrimidine compounds due to its high polarity and ability to dissolve a wide range of organic molecules.[2][3] Other aprotic polar solvents like N,N-dimethylformamide (DMF) and 1,4-dioxane, as well as alcohols such as ethanol and methanol, are also frequently used, though the solubility can be significantly lower than in DMSO.[4][5] For some derivatives, solubility may be limited even in these solvents.[6]
Q3: How does the structure of a thienopyrimidine derivative influence its solubility?
A3: The substituents on the thienopyrimidine core play a crucial role in determining solubility. The addition of polar functional groups, such as morpholine or other groups capable of hydrogen bonding, can enhance solubility.[7] Conversely, large, nonpolar, or planar aromatic substituents can decrease solubility by increasing lipophilicity and promoting strong intermolecular packing.[1] Strategic chemical modifications are a key approach to improving the physicochemical properties of these compounds.[1]
Q4: Can temperature be used to improve the solubility of thienopyrimidine compounds?
A4: Yes, for most compounds, solubility in organic solvents increases with temperature.[4] Gentle warming of the solvent or the use of an ultrasonic bath can help dissolve more solute.[2] However, it is crucial to be cautious with temperature as excessive heat can lead to the degradation of thermally sensitive compounds. Always perform initial stability tests before employing heat for solubilization.
Q5: Are there any high-throughput methods to screen for optimal solvents?
A5: Miniaturized screening methods using 96-well plates can be employed to rapidly assess the solubility of a compound in a panel of different solvents or solvent mixtures.[1] These assays typically rely on techniques like turbidimetry (nephelometry), UV-Vis spectroscopy, or HPLC-UV to quantify the amount of dissolved compound after equilibration.[3][8]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.
Issue 1: My thienopyrimidine compound will not dissolve in the chosen organic solvent, even at low concentrations.
-
Question: I am trying to prepare a stock solution of my thienopyrimidine derivative in DMSO, but it remains a suspension. What should I do?
-
Answer:
-
Verify Compound Purity and Identity: Ensure the compound is what you expect and is free of insoluble impurities.
-
Increase Solubilization Energy: Gently warm the solution (e.g., to 37°C) and/or use an ultrasonic bath to provide energy to break the crystal lattice.[2]
-
Try a Stronger Solvent: If DMSO fails, consider N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which have even greater solvating power for some compounds.
-
Consider Co-solvents: Adding a small percentage of a co-solvent can sometimes disrupt crystal packing and improve solubility. Experiment with binary mixtures (e.g., DMSO/ethanol, DMSO/chloroform).
-
pH Modification (for compounds with ionizable groups): If your compound has acidic or basic functional groups, adding a small amount of a suitable acid or base to the solvent can significantly increase solubility by forming a more soluble salt.
-
Issue 2: My compound dissolves initially but precipitates out of solution over time or upon cooling.
-
Question: I was able to dissolve my thienopyrimidine compound with warming, but it crashed out of solution when I brought it back to room temperature. How can I maintain a stable solution?
-
Answer: This indicates that you have created a supersaturated solution.
-
Determine the Thermodynamic Solubility: The concentration you achieved is likely the kinetic solubility, not the equilibrium (thermodynamic) solubility. You will need to work at or below the thermodynamic solubility at your desired working temperature. A protocol for determining thermodynamic solubility is provided below.
-
Use Co-solvents: A co-solvent system may increase the thermodynamic solubility at room temperature.
-
Formulation Approaches: For downstream applications, consider formulating the compound using solubilizing agents such as cyclodextrins or creating a solid dispersion with a polymer.[1][7]
-
Issue 3: I am observing inconsistent results in my biological assays, which I suspect is due to solubility issues.
-
Question: The IC50 values for my thienopyrimidine inhibitor vary between experiments. Could this be related to its solubility in the assay medium?
-
Answer: Absolutely. Poor aqueous solubility is a major cause of inconsistent biological data.
-
Precipitation in Aqueous Buffer: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous assay buffer, the compound can precipitate if its aqueous solubility is exceeded. This reduces the effective concentration of the compound in the assay.
-
Mitigation Strategies:
-
Lower the Final DMSO Concentration: Keep the final concentration of the organic solvent in the assay as low as possible (typically <1%, often <0.5%).
-
Incorporate Solubilizing Excipients: Consider adding solubilizing agents like bovine serum albumin (BSA) or non-ionic surfactants (e.g., Tween-80) to your assay buffer to help keep the compound in solution.
-
Check for Precipitate: Before and after the assay, visually inspect the assay plates for any signs of precipitation. You can also centrifuge a sample of the final assay solution to check for a pellet.
-
-
Data Presentation: Solubility of Thienopyrimidine Derivatives
Table 1: Quantitative Solubility of GDC-0941 (Pictilisib)
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 25.7 mg/mL[2] (approx. 50 mM); up to 100 mg/mL reported[3] | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3] |
| Ethanol (EtOH) | ≥ 3.59 mg/mL[2] | Gentle warming and sonication may be required.[2] Insoluble at lower concentrations without assistance.[3] |
| Water | Insoluble[2][3] | --- |
Table 2: Qualitative Solubility of Other Thienopyrimidine Derivatives
| Compound Class/Derivative | Solvent | Solubility Description | Reference |
| 4-Substituted Thieno[3,2-d]pyrimidines | DMSO | A specific derivative was noted to be insoluble. | [6] |
| Pyrazolo[3,4-d]pyrimidines (related scaffold) | DMSO and other organic solvents | Readily soluble | [1] |
| Thieno[2,3-b]pyridines (related scaffold) | Water | Low water solubility is a known issue for this class. | [7] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility in an Organic Solvent
This protocol is based on the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the solid thienopyrimidine compound to a known volume of the desired organic solvent (e.g., 1 mL) in a sealed glass vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove the supernatant without disturbing the solid material. For more accurate separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the clear supernatant.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Dilute the collected supernatant to a concentration that falls within the linear range of the standard curve.
-
Analyze the diluted supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standards and determine the concentration of the compound in the supernatant.
-
-
Calculation: The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol 2: Co-solvency Method for Enhancing Solubility
This protocol describes a systematic approach to identify an effective co-solvent system.
-
Solvent Selection: Choose a primary solvent in which the compound has some, albeit limited, solubility (e.g., ethanol). Select a panel of co-solvents that are miscible with the primary solvent and have different polarities (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the thienopyrimidine compound in a strong solvent like DMSO (e.g., 20 mM).
-
Co-solvent Screening:
-
In a 96-well plate, dispense the primary solvent (e.g., 95 µL of ethanol) into several wells.
-
Add a small volume of a different co-solvent to each well to create a series of binary solvent systems (e.g., add 5 µL of DMSO to one well, 5 µL of acetone to another, etc.).
-
Add a small aliquot of the concentrated compound stock solution to each well (e.g., 1-2 µL) to achieve a final concentration that is known to be problematic in the primary solvent alone.
-
Seal the plate and agitate for a set period (e.g., 1-2 hours) at room temperature.
-
-
Solubility Assessment: Visually inspect each well for precipitation. For a more quantitative assessment, measure the turbidity of each well using a plate reader (nephelometer). Wells with lower turbidity indicate better solubility.
-
Optimization: For the most promising co-solvent systems identified, create a gradient of co-solvent ratios (e.g., 99:1, 95:5, 90:10, 80:20 of primary solvent to co-solvent) to determine the optimal ratio for complete solubilization.
Visualizations
Signaling Pathway
Many thienopyrimidine derivatives are developed as kinase inhibitors. A common target is the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR pathway with thienopyrimidine inhibition.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with thienopyrimidine compounds.
Caption: Troubleshooting workflow for compound dissolution.
References
- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Halogenated Thienopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions with halogenated thienopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halogens on the thienopyrimidine core in Suzuki coupling?
A1: The reactivity of halogens in Suzuki-Miyaura coupling reactions generally follows the order of bond dissociation energy: I > Br > Cl.[1] This means that iodo-thienopyrimidines are typically the most reactive, followed by bromo- and then chloro-thienopyrimidines. Consequently, chloro-thienopyrimidines often require more active catalyst systems to achieve good yields.[1]
Q2: Which palladium catalysts are a good starting point for Suzuki coupling with halogenated thienopyrimidines?
A2: For routine couplings, particularly with bromo- or iodo-thienopyrimidines, traditional catalysts like Pd(PPh₃)₄ can be effective.[2][3] For less reactive chloro-thienopyrimidines or sterically hindered substrates, more advanced catalyst systems are recommended. These include palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4]
Q3: What role does the base play, and which one should I choose?
A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][3] The choice of base can depend on the solvent and the sensitivity of your substrate. For instance, if your thienopyrimidine has base-labile functional groups, a milder base like KF might be considered, although this can sometimes lead to lower reaction rates.[5]
Q4: How do I choose the right solvent for my reaction?
A4: The solvent choice depends on the solubility of your substrates and the boiling point required for the reaction. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in a mixture with water to dissolve the inorganic base.[2][6] For substrates with poor solubility, higher boiling point solvents like DMF may be necessary, but be aware that DMF can be difficult to remove during workup.[2]
Q5: What are the most common side reactions I should be aware of?
A5: The most common side reactions in Suzuki couplings of halogenated thienopyrimidines include:
-
Dehalogenation: The halogen on the thienopyrimidine is replaced by a hydrogen atom.[7]
-
Protodeboronation: The boronic acid reacts with water to lose its boronic acid group.[7]
-
Homocoupling: Two molecules of the boronic acid couple with each other.[7]
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its activity.[7]
Careful selection of reaction conditions, including the use of an inert atmosphere and degassed solvents, can help minimize these side reactions.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
-
Possible Cause: Inactive catalyst system for the specific halogenated thienopyrimidine.
-
Solution: For chloro-thienopyrimidines or sterically hindered substrates, switch to a more active catalyst system. Consider using a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[4]
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can also be an effective way to accelerate the reaction and improve yields, often with shorter reaction times.[6]
-
-
Possible Cause: Inhibition of the catalyst by the nitrogen atoms in the thienopyrimidine ring.
-
Solution: The use of bulky ligands can often mitigate catalyst inhibition by preventing strong coordination of the heterocyclic substrate to the palladium center.[4]
-
Problem 2: Significant formation of dehalogenated byproduct.
-
Possible Cause: The catalytic cycle is stalled, leading to side reactions. This can be more prevalent with less reactive chloro- or bromo-thienopyrimidines.[1]
-
Solution: Optimize the reaction conditions to favor the cross-coupling pathway. This may involve screening different bases, solvents, or using a more active catalyst that promotes faster oxidative addition and reductive elimination.[1]
-
-
Possible Cause: Presence of reducing agents in the reaction mixture.
-
Solution: Ensure all reagents and solvents are pure and free from contaminants that could act as reducing agents.
-
Problem 3: Protodeboronation of the boronic acid is observed.
-
Possible Cause: The boronic acid is unstable under the reaction conditions, particularly at high temperatures and in the presence of a strong aqueous base.[7]
Problem 4: Homocoupling of the boronic acid is the major product.
-
Possible Cause: Presence of oxygen in the reaction mixture.[8]
-
Solution: Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed before use.
-
-
Possible Cause: The palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.
-
Solution: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily generates Pd(0) can be beneficial.
-
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Halogenated Pyrimidine Analogs
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60 | [2] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Cs₂CO₃ | Toluene/H₂O | 70-80 | 18-22 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 80 | [2] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | Toluene/Ethanol | 110 | 2 | 2,4-dichloro-6-aryl-pyrido[2,3-d]pyrimidine | 83 | [9] |
| Pd(OAc)₂ (0.5 mol%) | None | WEB | WEB | Room Temp | 0.1-1.5 | Various aryl halides | 85-98 | [7][10] |
Table 2: Troubleshooting Common Issues in Suzuki Coupling of Halogenated Thienopyrimidines
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive catalyst, low temperature | Switch to a more active catalyst (e.g., Pd(OAc)₂/SPhos), increase temperature, consider microwave heating. |
| Dehalogenation | Slow catalytic cycle, impurities | Optimize reaction conditions (base, solvent), use a more reactive catalyst, ensure purity of reagents. |
| Protodeboronation | Unstable boronic acid | Use boronic esters (Bpin) or trifluoroborate salts, consider anhydrous conditions. |
| Homocoupling | Oxygen contamination, inefficient Pd(0) formation | Degas solvents thoroughly, use an inert atmosphere, use a Pd(0) source or efficient precatalyst. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Thienopyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halogenated thienopyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated thienopyrimidine, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. [PDF] Synthesis of Some Novel Thieno[2, 3-d] pyrimidines and their Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Monitoring reaction progress of thienopyrimidine synthesis by TLC or LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of thienopyrimidine synthesis using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or LC-MS, is better for monitoring my thienopyrimidine synthesis?
A1: Both techniques are valuable and can be used complementarily.
-
Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective method ideal for quickly checking the progress of a reaction.[1] It is excellent for visualizing the disappearance of starting materials and the appearance of the product, especially when there is a significant polarity difference.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers quantitative analysis, allowing for the determination of reaction conversion and purity with high sensitivity and specificity.[1] It is particularly useful for identifying byproducts and intermediates, which can be crucial for reaction optimization.[2]
Q2: How do I prepare my reaction mixture for TLC analysis?
A2: Proper sample preparation is key to obtaining clear TLC results.
-
Quench a small aliquot: Withdraw a small sample (a few drops) from the reaction mixture using a capillary tube or pipette.
-
Dilute the sample: Dissolve the aliquot in a small amount of a volatile solvent (e.g., ethyl acetate, dichloromethane) in a vial. The concentration should be just enough to see the spots clearly under UV light without being overloaded.[3]
-
Micro-workup (if necessary): If your reaction contains non-volatile salts or highly polar solvents like DMF or DMSO, a micro-workup may be needed to prevent streaking. This involves diluting the aliquot with an organic solvent, washing with water or brine in a small vial, and using the organic layer for TLC spotting.
Q3: How do I prepare a sample for LC-MS analysis?
A3: LC-MS sample preparation aims to protect the instrument and ensure accurate data.
-
Quench and dilute: Take a small aliquot from the reaction and quench it if necessary. Dilute it significantly with the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter: It is crucial to filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the LC column or tubing.
-
Transfer to vial: Transfer the filtered sample into an appropriate autosampler vial for injection.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
This protocol outlines the standard procedure for monitoring a thienopyrimidine synthesis using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary spotters
-
Pencil
-
UV lamp (254 nm)
-
Eluent (mobile phase), e.g., Ethyl Acetate/Hexane mixture
Procedure:
-
Prepare the TLC Plate: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[4] Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
On the 'SM' mark, spot a diluted solution of your starting thienopyrimidine precursor.
-
On the 'C' mark, first spot the starting material, and then spot the reaction mixture directly on top of it (this is the co-spot).
-
On the 'RM' mark, spot the diluted reaction mixture.
-
Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.[2]
-
-
Develop the Plate: Place a small amount of the chosen eluent into the TLC chamber and line the chamber with filter paper to ensure saturation.[4] Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[5]
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[6] Allow the plate to dry and then visualize the spots under a UV lamp. Circle the visible spots with a pencil. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.
Protocol 2: Monitoring Reaction Progress by LC-MS
This protocol provides a general method for analyzing a thienopyrimidine reaction mixture using a reversed-phase LC-MS system.
Materials:
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Take a ~5 µL aliquot of the reaction mixture.
-
Dilute it with 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample to ensure it is homogenous.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS Method Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarities.
-
MS Detector: Use an electrospray ionization (ESI) source, typically in positive ion mode, as thienopyrimidines are nitrogen-containing heterocycles that readily protonate. Scan a mass range appropriate for your expected products and starting materials (e.g., m/z 100-800).
-
-
Data Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram to identify peaks corresponding to starting materials and products by their retention times and mass-to-charge ratios (m/z).
-
The disappearance of the starting material peak and the appearance and growth of the product peak indicate the reaction's progress.
-
Data Presentation
Table 1: Representative TLC Data for Thienopyrimidine Synthesis
This table shows typical Rf values for a reaction forming a thienopyrimidine from a 2-aminothiophene-3-carbonitrile precursor.
| Compound | Structure | Rf Value (30% EtOAc in Hexane) | Notes |
| Starting Material (2-amino-5-methylthiophene-3-carbonitrile) | Thiophene precursor | 0.65 | Less polar, travels further up the plate. |
| Product (Substituted Thienopyrimidine) | Fused heterocyclic system | 0.30 | More polar due to the pyrimidine ring, resulting in a lower Rf value. |
Note: Rf values are illustrative and can vary based on the exact solvent system, temperature, and TLC plate used.
Table 2: Representative LC-MS Data for Thienopyrimidine Synthesis
This table provides example retention times and m/z values for monitoring a thienopyrimidine synthesis.
| Compound | Retention Time (min) | [M+H]+ (m/z) | Notes |
| Starting Material (2-amino-5-methylthiophene-3-carbonitrile) | 2.5 | 139.03 | Elutes earlier due to lower polarity compared to the product. |
| Product (Substituted Thienopyrimidine) | 4.8 | 249.08 | The increased polarity and size lead to a longer retention time on a C18 column. |
Note: Data is based on a typical C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[7]
Troubleshooting Guides
TLC Troubleshooting
Q: My spots are streaking on the TLC plate. What should I do?
A: Streaking is a common issue, especially with basic compounds like thienopyrimidines.[8]
-
Cause: The compound may be interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-2.0%) to your eluent.[9][10] This will neutralize the acidic sites on the silica and result in sharper spots.
-
Other Causes: The sample may be overloaded. Try spotting a more dilute solution.[2][11]
Q: My starting material and product have very similar Rf values. How can I get better separation?
A: This indicates that the polarity of your eluent is not optimal for separating the two compounds.
-
Solution:
-
Change the solvent ratio: If the spots are too high (high Rf), decrease the polarity of the eluent (e.g., use less ethyl acetate in your ethyl acetate/hexane mixture). If they are too low (low Rf), increase the polarity.[9]
-
Try a different solvent system: Sometimes, changing the solvents completely (e.g., trying dichloromethane/methanol) can alter the selectivity and improve separation.
-
Q: I don't see any spots on my TLC plate after developing.
A: This can happen for a few reasons.
-
Cause: The sample might be too dilute, or the compounds may not be UV-active.
-
Solution:
-
Try spotting the sample multiple times in the same location, allowing the solvent to dry in between each application to concentrate the spot.[2]
-
Use a visualization stain. After running the TLC, you can dip the plate in a potassium permanganate (KMnO4) stain. Many organic compounds will appear as yellow spots on a purple background.
-
LC-MS Troubleshooting
Q: I am seeing a weak signal for my product, or the signal is inconsistent. What could be the problem?
A: This could be due to ion suppression, a common issue in LC-MS.
-
Cause: Ion suppression occurs when other components in your sample co-elute with your analyte and interfere with its ionization in the mass spectrometer source.[1][12][13]
-
Solution:
-
Improve sample cleanup: Ensure your sample is well-diluted. If the problem persists, consider a simple solid-phase extraction (SPE) cleanup step.
-
Optimize chromatography: Adjust the LC gradient to better separate your product from any interfering species.
-
Check for metal chelation: Some compounds can chelate with the metal components of the HPLC system, leading to signal loss. Using a metal-free or PEEK-lined column can sometimes resolve this issue.[3]
-
Q: My peak retention times are shifting between injections. Why is this happening?
A: Retention time instability can compromise your data.
-
Cause: This can be due to changes in mobile phase composition, temperature fluctuations, or the column not being properly equilibrated.
-
Solution:
-
Prepare fresh mobile phase: Ensure your mobile phases are well-mixed and degassed.
-
Use a column oven: Maintaining a constant column temperature will improve retention time stability.
-
Ensure column equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Workflow for reaction monitoring via LC-MS.
Caption: Decision tree for common TLC troubleshooting issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chemistry Teaching Labs - General procedure [chemtl.york.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 8. chembam.com [chembam.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. microbiozindia.com [microbiozindia.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
Comparative analysis of thieno[3,2-d]pyrimidine versus thieno[2,3-d]pyrimidine bioactivity
Thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine are isomeric heterocyclic scaffolds that form the core of numerous biologically active compounds. As bioisosteres of purines, they have attracted significant attention in medicinal chemistry, leading to the development of derivatives with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide provides a comparative analysis of the bioactivity of these two scaffolds, supported by experimental data, to aid researchers and drug development professionals in understanding their structure-activity relationships and therapeutic potential.
Anticancer Activity: A Tale of Two Isomers
Both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents.[3][4] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.[5][6]
A key area of investigation for these compounds is their role as kinase inhibitors.[6] For instance, derivatives of thieno[2,3-d]pyrimidine have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[7] Similarly, thieno[3,2-d]pyrimidine derivatives have been developed as novel Histone Deacetylase (HDAC) inhibitors, which represent another important class of anticancer targets.[3]
Interestingly, comparative studies have suggested that the thieno[2,3-d]pyrimidine scaffold may confer greater anticancer potency. One study directly comparing the two isomers found that thieno[2,3-d]pyrimidines were more potent than the corresponding isomeric thieno[3,2-d]pyrimidines against various cancer cell lines.[8]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | Thieno[3,2-d]pyrimidine | HCT-116 | 0.38 (HDAC inhibition) | [3] |
| 17f | Thieno[2,3-d]pyrimidine | HCT-116 | 2.80 | [7] |
| 17f | Thieno[2,3-d]pyrimidine | HepG2 | 4.10 | [7] |
| 17g | Thieno[2,3-d]pyrimidine | MCF-7 | Not specified | [7] |
| 17i | Thieno[2,3-d]pyrimidine | MCF-7 | Not specified | [7] |
| 20b | Thieno[2,3-d]pyrimidine | HCT-116 | Not specified | [7] |
| Compound 5 | Thieno[2,3-d]pyrimidine | MCF-7, HepG-2 | Higher cytotoxicity than reference | [1] |
| Compound 8 | Thieno[2,3-d]pyrimidine | MCF-7, HepG-2 | Higher cytotoxicity than reference | [1] |
| Compound l | Thieno[2,3-d]pyrimidine | MDA-MB-231 | 27.6 | [9] |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Thieno[2,3-d]pyrimidine | MDA-MB-435 | Growth Percent = -31.02% | [8] |
Anti-inflammatory Activity
Both thienopyrimidine isomers have also been explored for their anti-inflammatory potential.[10][11][12] The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives have been linked to the inhibition of prostaglandin E2 (PGE2) production.[10]
Comparative Anti-inflammatory Activity Data
The table below presents data on the in vivo anti-inflammatory activity of a thieno[2,3-d]pyrimidine derivative compared to a standard anti-inflammatory drug.
| Compound ID | Scaffold | Assay | Protection (%) | PGE2 Concentration (pg/mL) | Reference |
| 4c | Thieno[2,3-d]pyrimidine | Carrageenan-induced paw edema (1h) | 35 | 19 | [10] |
| 4c | Thieno[2,3-d]pyrimidine | Carrageenan-induced paw edema (2h) | 36 | 19 | [10] |
| 4c | Thieno[2,3-d]pyrimidine | Carrageenan-induced paw edema (3h) | 42 | 19 | [10] |
| Diclofenac | - | Carrageenan-induced paw edema | - | 12 | [10] |
Antimicrobial Activity
The therapeutic potential of thienopyrimidines extends to their activity against microbial pathogens.[13][14][15] Derivatives of both scaffolds have been synthesized and evaluated for their antibacterial and antifungal properties.[13][16]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3][7]
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
Wistar rats are divided into groups, including a control group, a standard drug group (e.g., diclofenac), and test compound groups. Paw edema is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. The test compounds or standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer. The percentage of inhibition of edema is calculated for each group relative to the control group.[10]
Prostaglandin E2 (PGE2) Level Determination
Blood samples are collected from the rats after the anti-inflammatory activity assessment. The serum is separated by centrifugation and stored. The concentration of PGE2 in the serum is determined using a rat-specific PGE2 ELISA kit according to the manufacturer's instructions.[10]
Visualizing the Mechanism: Kinase Inhibition Signaling Pathway
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, thereby disrupting downstream signaling pathways that control cell growth and proliferation.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 14. benthamdirect.com [benthamdirect.com]
- 15. tandfonline.com [tandfonline.com]
- 16. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine analogs, focusing on their potential as kinase inhibitors for anticancer drug development. Due to the limited publicly available data specifically on this compound derivatives, this guide draws comparisons from closely related thieno[3,2-d]pyrimidine analogs bearing hydrazone or aryl hydrazide moieties. The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore that has been extensively studied for its ability to target various protein kinases.
Introduction to Thieno[3,2-d]pyrimidines as Kinase Inhibitors
The thieno[3,2-d]pyrimidine core is a bicyclic heterocyclic system that is structurally analogous to purine, a fundamental component of ATP. This structural mimicry allows thieno[3,2-d]pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. Thieno[3,2-d]pyrimidine-based compounds have shown inhibitory activity against several key kinases implicated in cancer progression, including Phosphatidylinositol 3-kinase (PI3K), mTOR, and Epidermal Growth Factor Receptor (EGFR).
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[3,2-d]pyrimidine analogs is significantly influenced by the nature and position of substituents on the core scaffold. SAR studies on related thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties have provided valuable insights into the structural requirements for potent kinase inhibition and anticancer activity.[1]
Key findings from these studies indicate that:
-
Substitutions at the C2 and C6 positions are critical for activity. For dual inhibition of PI3Kα and mTOR, an aryl hydrazide moiety at the C6 position and a 2-aminopyrimidine group at the C2 position were found to be optimal fragments.[1]
-
The nature of the aryl group in the hydrazone/hydrazide moiety influences potency. The presence and position of substituents on the aromatic ring of the hydrazone or hydrazide can significantly impact the inhibitory activity.
-
Modifications at the 4-position, such as the introduction of a hydrazino group, serve as a key handle for introducing diverse chemical functionalities. This allows for the generation of a wide array of analogs with potentially improved potency, selectivity, and pharmacokinetic properties.
While specific SAR data for the 7-methyl variant is not extensively documented in publicly available literature, the general principles derived from other substituted thieno[3,2-d]pyrimidines provide a strong foundation for the rational design of novel this compound analogs.
Comparative Biological Activity
The following tables summarize the in vitro biological activity of representative thieno[3,2-d]pyrimidine derivatives and related heterocyclic compounds, highlighting their potential as anticancer agents.
Table 1: In Vitro Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogs
| Compound | Target Kinase | IC50 (nM) | Reference |
| 18b | PI3Kα | 0.46 | [1] |
| mTOR | 12 | [1] |
Note: Compound 18b is a thieno[3,2-d]pyrimidine derivative with an aryl hydrazide at the C6 position and a 2-aminopyrimidine at the C2 position.[1]
Table 2: In Vitro Anti-proliferative Activity of Thieno[3,2-d]pyrimidine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 18b | PC-3 | Human Prostate Cancer | 0.85 | [1] |
| HCT-116 | Human Colorectal Cancer | 0.53 | [1] | |
| A549 | Human Lung Adenocarcinoma | 1.27 | [1] | |
| MDA-MB-231 | Human Breast Cancer | 0.96 | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase.
Materials:
-
Kinase enzyme (e.g., PI3Kα, mTOR)
-
Kinase substrate (specific to the enzyme)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Prepare a kinase reaction mixture containing the kinase enzyme, substrate, and assay buffer.
-
Initiate the reaction by adding the kinase reaction mixture and ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative activity of the test compounds.
Materials:
-
Cancer cell lines (e.g., PC-3, HCT-116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizations
Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
References
In vitro evaluation of novel compounds synthesized from 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro evaluation of novel compounds synthesized from the versatile scaffold, 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine. While direct biological data for derivatives of this specific precursor is limited in publicly available literature, this document presents a comparative analysis of closely related thienopyrimidine analogs, focusing on their anticancer and antimicrobial activities. The data herein is compiled from numerous studies on hydrazone, pyrazole, and triazole derivatives of the thieno[3,2-d]pyrimidine core, offering valuable insights into their therapeutic potential. This guide serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the thienopyrimidine framework.
Synthesis of Bioactive Thienopyrimidine Derivatives
The 4-hydrazino group on the 7-methylthieno[3,2-d]pyrimidine scaffold serves as a versatile handle for the synthesis of a variety of heterocyclic derivatives. The most common synthetic routes involve the condensation of the hydrazino group with aldehydes, ketones, or other reactive species to form hydrazones, which can then be cyclized to yield pyrazole or triazole derivatives.
A general synthetic pathway is illustrated in the workflow diagram below. The reaction of this compound with various aromatic aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of acid, yields the corresponding hydrazone derivatives. These intermediates can be further cyclized to form pyrazoles or triazoles through reactions with appropriate reagents. For instance, reaction with β-ketoesters can lead to the formation of pyrazole rings, while cyclization with reagents like carbon disulfide can yield triazolo-thiones.
Caption: Synthetic workflow for novel thienopyrimidine derivatives.
Comparative In Vitro Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of thieno[3,2-d]pyrimidine derivatives against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of representative pyrazole and hydrazone derivatives of the thienopyrimidine scaffold. These compounds are compared against doxorubicin, a standard chemotherapeutic agent.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine-Pyrazole | Substituted Phenylpyrazole | A549 (Lung) | 8.0 | [1] |
| Substituted Phenylpyrazole | HeLa (Cervical) | 9.8 | [1] | |
| Substituted Phenylpyrazole | MCF-7 (Breast) | 5.8 | [1] | |
| Pyrazolo[3,4-d]pyrimidin-4-one | 5-(4-nitrobenzylideneamino) | MCF-7 (Breast) | 11 | [2] |
| 5-(4-chlorobenzylideneamino) | MCF-7 (Breast) | 12 | [2] | |
| Thieno[3,2-d]pyrimidine-Hydrazone | N/A | N/A | N/A | N/A |
| Doxorubicin (Standard) | - | MCF-7 (Breast) | 0.95 | [3] |
| - | A549 (Lung) | N/A |
Note: Data for Thieno[3,2-d]pyrimidine-Hydrazone derivatives with specific IC50 values were not available in the reviewed literature. The table presents data for structurally similar pyrazole derivatives to provide a comparative context.
Comparative In Vitro Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also shown significant promise as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative triazole derivatives against various bacterial and fungal strains, compared to standard antimicrobial drugs.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thieno[3,2-d]pyrimidine-Triazole | 4-Amino-5-aryl-4H-1,2,4-triazole | E. coli | 5 | [4] |
| 4-Amino-5-aryl-4H-1,2,4-triazole | B. subtilis | 5 | [4] | |
| 4-Amino-5-aryl-4H-1,2,4-triazole | P. aeruginosa | 5 | [4] | |
| Triazolo[4,3-a]pyrazine | Substituted derivative (2e) | S. aureus | 32 | [5] |
| Substituted derivative (2e) | E. coli | 16 | [5] | |
| Ampicillin (Standard) | - | S. aureus | 32 | [5] |
| - | E. coli | 8 | [5] | |
| Ceftriaxone (Standard) | - | E. coli | 5 | [4] |
Potential Mechanism of Action: Kinase Inhibition
The anticancer activity of many pyrazole and thienopyrimidine derivatives is attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic activity. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). The inhibition of these signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Targeted signaling pathways by thienopyrimidine derivatives.
Experimental Protocols
In Vitro Anticancer Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Polysubstituted Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Thienopyrimidines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their structural similarity to purine bases and their wide range of biological activities, including anti-infective and anticancer properties.[1] The development of efficient synthetic routes to access diverse polysubstituted thienopyrimidines is crucial for the exploration of their therapeutic potential. This guide provides a comparative overview of the most common synthetic strategies, supported by experimental data and detailed protocols.
Key Synthetic Strategies
The synthesis of the thienopyrimidine scaffold can be broadly categorized into two main approaches:
-
Synthesis from Thiophene Precursors: This is the most common and versatile approach, typically starting with a substituted 2-aminothiophene which is then cyclized to form the pyrimidine ring.
-
Synthesis from Pyrimidine Precursors: This strategy involves the construction of the thiophene ring onto a pre-existing pyrimidine core.
This guide will focus on these two primary strategies, presenting comparative data and detailed experimental protocols for key reactions.
Synthesis from Thiophene Precursors
This approach is widely favored due to the ready availability of diverse 2-aminothiophene starting materials, often synthesized via the versatile Gewald reaction.[1] The subsequent cyclization of the 2-aminothiophene with a one-carbon source is the key step in forming the thienopyrimidine core.
General Workflow for Synthesis from Thiophene Precursors
Caption: General workflow for the synthesis of polysubstituted thienopyrimidines starting from thiophene precursors.
Comparison of Cyclization Reagents for 2-Aminothiophene Precursors
The choice of the cyclization reagent is critical as it determines the substitution pattern on the resulting pyrimidine ring. Below is a comparison of commonly used reagents.
| Cyclization Reagent | Reaction Conditions | Product Type | Yield Range | Advantages | Disadvantages |
| Formamide | Reflux, 1.5 - 18 h | Thieno[2,3-d]pyrimidin-4(3H)-one | 56-92% | Simple, readily available reagent.[2] | High temperatures often required. |
| Urea/Thiourea | High temperature (neat), 2 - 3 h | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione / 2-thioxo derivative | 72-91% | Direct route to 2-oxo or 2-thioxo derivatives.[1] | Harsh, solvent-free conditions at high temperatures.[1] |
| Isothiocyanates | Reflux in ethanol or pyridine, 6 h | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones | 64-70% (for thiourea intermediate) | Introduces substitution at the N-3 position. | Two-step process (thiourea formation then cyclization). |
| Triethyl Orthoformate / Amines | Reflux, sequential addition | 3-Substituted-thieno[2,3-d]pyrimidin-4-ones | 79-85% | Good for introducing various substituents at the N-3 position.[1] | Two-step, one-pot procedure. |
Detailed Experimental Protocols
This protocol describes the cyclization of a 2-aminothiophene-3-carbonitrile with formamide.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Procedure:
-
A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid that forms is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield fine pale brown needles. Expected Yield: 92%
This two-step protocol involves the formation of a thiourea intermediate followed by cyclization.
Step 1: Synthesis of the Thiourea Intermediate
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and the appropriate aryl isothiocyanate (10 mmol) in ethanol (50 mL) is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried. The product can be recrystallized from ethanol. Expected Yield of Intermediate: 64-70%[3]
Step 2: Cyclization to the Thienopyrimidine
-
The dried thiourea intermediate (5 mmol) is dissolved in a 5% alcoholic potassium hydroxide solution (50 mL).
-
The mixture is heated at reflux for 4-5 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Synthesis from Pyrimidine Precursors
This approach, while less common, offers an alternative route to the thienopyrimidine core, particularly for specific substitution patterns. A key reaction in this category is the Thorpe-Ziegler cyclization.
General Workflow for Synthesis from Pyrimidine Precursors
Caption: General workflow for the synthesis of polysubstituted thienopyrimidines starting from pyrimidine precursors.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile or a cyano-ester to form a cyclic ketone, which in this context, is an aminothiophene fused to the pyrimidine ring. The starting material is typically a pyrimidine with a side chain containing a nitrile group and a methylene group activated by another electron-withdrawing group, and a leaving group that can be displaced by a sulfur nucleophile.[1]
Detailed Experimental Protocol
This protocol describes a representative Thorpe-Ziegler cyclization.
Materials:
-
6-Amino-3,5-dicyano-4-methylpyridine-2(1H)-thione
-
α-Halo ketone (e.g., chloroacetone)
-
Sodium ethoxide in ethanol
Procedure:
-
To a solution of 6-amino-3,5-dicyano-4-methylpyridine-2(1H)-thione (10 mmol) in ethanol (50 mL), add the α-halo ketone (10 mmol).
-
The mixture is stirred at room temperature for 2-3 hours to allow for S-alkylation.
-
A solution of sodium ethoxide in ethanol (20 mmol in 20 mL) is then added dropwise to the reaction mixture.
-
The mixture is heated at reflux for 4-6 hours to effect the Thorpe-Ziegler cyclization.
-
The reaction is cooled, and the precipitated product is collected by filtration.
-
The product is washed with cold ethanol and dried.
Biological Relevance: Inhibition of Helicobacter pylori Respiratory Complex I
Certain polysubstituted thienopyrimidines have been identified as potent and selective inhibitors of the bacterium Helicobacter pylori, a major cause of gastric ulcers and a risk factor for gastric cancer.[2][4][5] These compounds target the respiratory complex I (NADH:quinone oxidoreductase), an essential enzyme for ATP synthesis in H. pylori. Specifically, they have been shown to bind to the NuoD subunit of complex I, disrupting the electron transport chain.[2][4][5]
H. pylori Respiratory Complex I Signaling Pathway and Inhibition by Thienopyrimidines
References
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.uthsc.edu [dc.uthsc.edu]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori That Act through Inhibition of the Respiratory Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "The Discovery and Development of Thienopyrimidines as Inhibitors of He" by Alex Kagabo Mugengana [dc.uthsc.edu]
- 5. pubs.acs.org [pubs.acs.org]
Efficacy of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine derivatives against specific cancer cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic activity of 4-substituted thieno[3,2-d]pyrimidine analogs.
While direct experimental data on the anticancer efficacy of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine is not extensively available in current literature, this guide provides a comparative analysis of structurally related 4-substituted thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives. The thienopyrimidine scaffold is a well-recognized pharmacophore in cancer research due to its structural similarity to purine, allowing it to interact with various biological targets. This document summarizes the available quantitative data, details common experimental protocols, and visualizes potential mechanisms of action to inform future research and drug development efforts.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of various thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions can influence the outcomes.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivative 17f | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | 0.23 ± 0.04 |
| HepG2 (Liver) | 4.10 ± 0.45 | |||
| Thieno[2,3-d]pyrimidine Derivative 9a | HT-29 (Colon) | 1.21 ± 0.34 | Doxorubicin | 13.915 ± 2.2 |
| HepG2 (Liver) | 6.62 ± 0.7 | 8.43 ± 0.5 | ||
| MCF-7 (Breast) | 7.2 ± 1.9 | |||
| Thieno[2,3-d]pyrimidine Derivative 5a | MDA-MB-435 (Melanoma) | GP = -31.02% | - | - |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine 4i | MCF-7 (Breast) | 0.33 ± 0.24 | - | - |
| HeLa (Cervical) | 0.52 ± 0.13 | |||
| HepG2 (Liver) | 3.09 ± 0.11 | |||
| Benzothieno[3,2-e][1][2]triazolo[4,3-a]pyrimidine 16c | PC-3 (Prostate) | 5.48 | Doxorubicin | 7.7 |
| Benzothieno[3,2-e][1][2]triazolo[4,3-a]pyrimidine 6c | HCT-116 (Colon) | 6.12 | Doxorubicin | 15.82 |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MCF-7 (Breast) | 0.013 | - | - |
| MDA-MB-231 (Breast) | 0.056 | |||
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 3 | MCF-7 (Breast) | 0.045 | - | - |
Experimental Protocols
The evaluation of the anticancer activity of thienopyrimidine derivatives commonly involves the following experimental methodologies:
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period, commonly 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Another common method is the Sulforhodamine B (SRB) assay, which is a protein-staining colorimetric assay.[4]
Potential Mechanisms of Action and Signaling Pathways
Thienopyrimidine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
Kinase Inhibition
Several studies suggest that thienopyrimidine derivatives can act as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The inhibition of these kinases can disrupt downstream signaling pathways crucial for tumor growth and angiogenesis.
Hypothetical VEGFR-2 signaling pathway inhibited by a thienopyrimidine derivative.
Induction of Apoptosis and Cell Cycle Arrest
Some thienopyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be triggered by the activation of caspases and alterations in the expression of pro-apoptotic and anti-apoptotic proteins. Furthermore, these compounds can cause cell cycle arrest at different phases (e.g., G1 or G2/M), preventing cancer cells from dividing and proliferating.[6]
Potential mechanisms of apoptosis induction and cell cycle arrest by thienopyrimidine derivatives.
Conclusion
While the specific anticancer properties of this compound remain to be elucidated, the broader class of thienopyrimidine derivatives demonstrates significant potential as a scaffold for the development of novel anticancer agents. The available data on analogs, particularly those with substitutions at the 4-position, show promising cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action, including kinase inhibition and induction of apoptosis, provide a solid foundation for further investigation. Future studies should focus on the synthesis and biological evaluation of 4-hydrazino derivatives to determine their specific efficacy and mechanism of action, which could lead to the development of more potent and selective cancer therapeutics.
References
- 1. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Studies of Thienopyrimidine Derivatives Targeting Protein Kinases: A Guide for Researchers
Thienopyrimidine scaffolds, being bioisosteres of purines, have emerged as a promising class of compounds in the design of protein kinase inhibitors for targeted cancer therapy.[1][2][3] Their structural similarity to adenine allows them to effectively compete for the ATP-binding site of various kinases, leading to the modulation of critical signaling pathways involved in cell proliferation, survival, and differentiation.[4] This guide provides a comparative analysis of docking studies for two distinct thienopyrimidine derivatives against two different protein kinase targets: Epidermal Growth Factor Receptor (EGFR) and Fms-like Tyrosine Kinase 3 (FLT3).
Comparative Analysis of Thienopyrimidine Derivatives as Kinase Inhibitors
This section compares the in silico and in vitro performance of two thienopyrimidine derivatives: Compound 5b , an EGFR inhibitor, and Compound 9a , an FLT3 inhibitor. The data presented below is collated from recent studies to provide a clear comparison of their binding affinities and inhibitory activities.
| Feature | Thienopyrimidine Derivative 1 (Compound 5b) | Thienopyrimidine Derivative 2 (Compound 9a) | Reference Compound |
| Target Kinase | Epidermal Growth Factor Receptor (EGFR) | Fms-like Tyrosine Kinase 3 (FLT3) | Erlotinib (for EGFR), Quizartinib (for FLT3) |
| PDB ID of Target | 1M17 (Wild-Type), 2JIV (T790M Mutant) | 4XUF | Not Applicable |
| Docking Software | MOE Dock | MOE Dock | Not Applicable |
| Binding Energy (kcal/mol) | - (Not Reported) | -9.989 (for co-crystallized ligand) | - (Not Reported) |
| IC50 (in vitro) | 37.19 nM (EGFR-WT), 204.10 nM (EGFR-T790M)[5] | 20.4 ± 2.8 µM[6] | Not Applicable |
| Key Interacting Residues | Met769, Leu768, Cys773, Asp831 (EGFR-WT) | Cys694, Leu616, Phe830, Asp829[6] | Not Applicable |
| Hydrogen Bonds | Met769 (hinge region)[5] | Cys694 (hinge region)[6] | Not Applicable |
| Other Interactions | Hydrophobic interactions with Leu768, Cys773[5] | Pi-stacking with Phe830, salt bridge with Asp829[6] | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the summarized experimental protocols for molecular docking and in vitro kinase inhibition assays based on the reviewed literature.
Molecular Docking Protocol (General)
A typical molecular docking workflow is employed to predict the binding mode and affinity of a ligand to a protein target. The following steps are generally performed using software such as AutoDock or MOE (Molecular Operating Environment).[7][8]
-
Protein Preparation : The 3D crystal structure of the target kinase (e.g., EGFR, FLT3) is obtained from the Protein Data Bank (PDB).[6] Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned to the protein atoms. The protein is then energy minimized.
-
Ligand Preparation : The 2D structure of the thienopyrimidine derivative is drawn using a chemical drawing tool and converted to a 3D structure. The ligand is then energy minimized, and appropriate charges are assigned.
-
Grid Generation : A binding site is defined on the protein, typically centered on the co-crystallized ligand in the crystal structure. A grid box is generated to encompass this active site.
-
Docking Simulation : The docking algorithm, such as a genetic algorithm, is used to explore various conformations and orientations of the ligand within the defined binding site.[7] The binding affinity is calculated for each pose, and the results are ranked based on the predicted binding energy.
-
Analysis of Results : The top-ranked poses are visually inspected to analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and other key interactions with the amino acid residues of the protein's active site.
In Vitro FLT3 Kinase Inhibition Assay Protocol
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a compound against the FLT3 kinase.[6]
-
Reagents and Materials : Recombinant human FLT3 enzyme, ATP, substrate peptide (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure :
-
The thienopyrimidine compounds are serially diluted to various concentrations.
-
The FLT3 enzyme, substrate, and ATP are added to a microplate well.
-
The test compound is added to the wells, and the reaction is initiated.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
A detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis : The luminescence signal is measured, and the percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Pathways
Protein Kinase Signaling Pathway
Protein kinases are key components of signaling cascades that regulate numerous cellular processes.[9] The diagram below illustrates a generalized protein kinase signaling pathway, which is applicable to both EGFR and FLT3. Ligand binding to the receptor tyrosine kinase (RTK) on the cell surface leads to receptor dimerization and autophosphorylation, initiating a downstream cascade of phosphorylation events that ultimately activate transcription factors and alter gene expression, leading to cellular responses such as proliferation, survival, or differentiation.[1][2][4][10][11][12][13]
Molecular Docking Workflow
The following diagram outlines the key steps involved in a typical molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the docking results. This workflow is a standard in silico method for predicting the binding interactions between a small molecule and its protein target.[7]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.za [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidinesas EGFR tyrosine kinase inhibitors [scielo.org.za]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. betalifesci.com [betalifesci.com]
- 13. Reactome | FLT3 Signaling [reactome.org]
A Head-to-Head Comparison of Catalysts for Thienopyrimidine Synthesis: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of thienopyrimidine scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective, data-driven comparison of different catalytic systems for the synthesis of thienopyrimidines, with a focus on the widely used approach involving an initial Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to the desired bicyclic system.
The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, allowing for interaction with a wide range of biological targets.[1] The choice of catalyst for the synthesis of these compounds can significantly impact reaction efficiency, yield, and environmental footprint. This guide presents a comparative analysis of various catalysts, supported by experimental data from the literature, to aid in the selection of the optimal synthetic route.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of thienopyrimidine precursors (2-aminothiophenes via the Gewald reaction) and their subsequent cyclization. The data has been compiled from various studies to provide a comparative overview.
| Catalyst/Reagent | Reaction Step | Substrates | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Triethylamine (TEA) | Gewald Reaction | Pyranone, Malononitrile, Sulfur | Ethanol, Room Temperature | 5 h | 75% | [2][3] |
| L-Proline | Gewald Reaction | Cyclohexanone, Malononitrile, Sulfur | 10 mol% catalyst, DMF, 60 °C | Not Specified | up to 84% | [4] |
| Ni/Arg@zeolite-Y | Cyclization | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, Aromatic Aldehydes | One-pot reaction | Not Specified | High | [5] |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Cyclization | 2-Amino-3-cyanothiophene derivative | 70 °C, Microwave (200 W) | 20 min | 95% | [2][3] |
| Formamide | Cyclization | 2-amino-tetrahydrobenzothiophene derivative | Reflux | 3 h | 81% | [6] |
| Phosphoryl trichloride (POCl₃) | Cyclization | 2-aminothiophene-3-carbonitrile, Acetic Acid | 1,4-Dioxane | Not Specified | Not Specified | [2] |
| Hydrochloric Acid (HCl) | Cyclization | 2-aminothiophene-3-carbonitrile, Acyl Chloride | Ethanol, Reflux | Not Specified | Not Specified | [2] |
| Microwave Irradiation (catalyst-free or base-catalyzed) | Cyclization | 2-aminothiophene, Amine | Acetic Acid, 120 °C, Microwave (200 W) | 1 h | High | [2][7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the performance comparison table are provided below.
Gewald Reaction using Triethylamine (TEA) Catalyst[2][3]
-
Reactants: A mixture of an appropriate ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) is prepared in ethanol (10 mL).
-
Catalyst Addition: Triethylamine (10 mmol) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature for 5 hours.
-
Work-up and Purification: The resulting precipitate, the 2-aminothiophene derivative, is collected by filtration, washed with cold ethanol, and dried. The product is often of sufficient purity for the next step without further purification.
L-Proline Catalyzed One-Pot Gewald Reaction[4]
-
Reactants: A mixture of the ketone (1 mmol), malononitrile (1.2 mmol), and elemental sulfur (1.2 mmol) is prepared in DMF (2 mL).
-
Catalyst Addition: L-proline (10 mol%) is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at 60 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol.
Cyclization using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) under Microwave Irradiation[2][3]
-
Reactants: The 2-aminothiophene-3-carbonitrile derivative (10 mmol) is mixed with N,N-dimethylformamide dimethyl acetal (25 mmol).
-
Reaction Conditions: The mixture is subjected to microwave irradiation at 200 W and 70 °C for 20 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a suitable amine (5.1 mmol) in acetic acid (10 mL) and further irradiated at 120 °C and 200 W for 1 hour to yield the final thieno[2,3-d]pyrimidin-4-amine. The product is then isolated and purified.
Cyclization using Formamide[6]
-
Reactants: The 2-amino-tetrahydrobenzothiophene intermediate is refluxed with an excess of formamide.
-
Reaction Conditions: The reaction mixture is heated at reflux for 3 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the thieno[2,3-d]pyrimidin-4(3H)-one.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general experimental workflow for thienopyrimidine synthesis and a logical relationship for catalyst selection.
Caption: General two-step workflow for thienopyrimidine synthesis.
Caption: Logical workflow for catalyst selection in thienopyrimidine synthesis.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for Synthetic Derivatives
For researchers, scientists, and drug development professionals, the definitive structural confirmation of novel synthetic derivatives is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—offering a data-driven perspective on their respective capabilities in the structural validation of small molecules.
The elucidation of a molecule's three-dimensional atomic arrangement is paramount for understanding its chemical behavior, biological activity, and potential as a therapeutic agent. While several analytical methods contribute to this process, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution structural model. However, the complementary data obtained from NMR and MS are often indispensable for a complete characterization. This guide delves into a detailed comparison of these techniques, outlining their experimental protocols and showcasing their unique advantages and limitations.
At a Glance: A Comparative Analysis of Key Structural Validation Techniques
The selection of an appropriate analytical technique hinges on the nature of the sample, the specific information required, and the stage of the research. The following table summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of small molecule synthetic derivatives.
| Parameter | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[1][2][3] | Detailed information on the chemical environment, connectivity (through-bond and through-space), and dynamic properties of atoms in solution.[4] | High-precision mass-to-charge ratio for molecular weight determination and elemental composition analysis. Fragmentation patterns reveal structural motifs.[5] |
| Resolution | Atomic resolution (typically < 1 Å).[2][6] | Lower than crystallography, dependent on magnetic field strength and sample properties.[6] | High to ultra-high resolution, capable of distinguishing between molecules with very similar masses. |
| Accuracy | High accuracy for bond lengths (±0.001 Å) and angles (±0.1°). | High accuracy for chemical shifts and coupling constants, which are correlated to structure. | High mass accuracy (typically < 5 ppm). |
| Sample Requirement | Single, well-ordered crystal (typically > 0.1 mm in all dimensions).[2] | Soluble sample (typically 1-10 mg) in a suitable deuterated solvent. | Small sample amount (micrograms to nanograms).[5] |
| State of Sample | Solid (crystalline) state.[1] | Solution state, providing insights into molecular dynamics.[4] | Gas phase (ions).[5] |
| Destructive? | No (crystal can often be recovered).[3] | No.[4] | Yes (sample is consumed). |
| Time per Sample | Hours to days (including crystal growth and data collection).[2] | Minutes to hours per experiment. | Minutes. |
Experimental Protocols: A Detailed Look at the Methodologies
Reproducibility and accuracy in structural validation are contingent on meticulous experimental execution. The following sections provide detailed protocols for the key techniques discussed.
Single-Crystal X-ray Crystallography
The primary and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal.
1. Crystal Growth:
-
Method Selection: Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent and method is crucial and often requires screening of various conditions.
-
Procedure (Vapor Diffusion - Hanging Drop):
-
Dissolve the synthetic derivative in a suitable solvent to near saturation.
-
Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.
-
Invert the coverslip over a well containing a reservoir solution (typically a solvent in which the compound is less soluble).
-
Seal the well to allow for slow vapor diffusion from the drop to the reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization.
-
Monitor for crystal growth over hours to weeks.
-
2. Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of X-rays (monochromatic radiation, e.g., Mo Kα or Cu Kα).[3][7]
-
The crystal is rotated, and diffraction patterns are collected at various orientations using a detector.[3]
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved to generate an initial electron density map.
-
A molecular model is built into the electron density map and refined against the experimental data to obtain the final structure.
1D and 2D NMR Spectroscopy
NMR spectroscopy provides a wealth of information about the connectivity and chemical environment of atoms within a molecule.
1. Sample Preparation:
-
Dissolve 1-10 mg of the purified synthetic derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean NMR tube.
2. 1D NMR Data Acquisition (¹H and ¹³C):
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum to assess sample purity and obtain initial structural information.[8]
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the number and types of carbon atoms.[8]
3. 2D NMR Data Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the carbon skeleton.[9]
4. Data Processing and Interpretation:
-
Process the acquired data (Fourier transformation, phasing, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlation peaks to assign all proton and carbon signals and elucidate the molecular structure.[8]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound.[5]
1. Sample Preparation:
-
Prepare a dilute solution of the synthetic derivative in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
2. Data Acquisition:
-
Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
The generated ions are then separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[10]
-
A mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
3. Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition of the molecule.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the logical flow of structural validation and the decision-making process for selecting the appropriate analytical technique.
Caption: A typical workflow for the structural validation of a synthetic derivative.
Caption: A decision tree to guide the selection of an appropriate analytical technique.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. news-medical.net [news-medical.net]
- 5. measurlabs.com [measurlabs.com]
- 6. people.bu.edu [people.bu.edu]
- 7. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. youtube.com [youtube.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thienopyrimidine-Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The thienopyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several compounds advancing to clinical trials. However, off-target effects remain a significant challenge. This guide provides a comparative analysis of the cross-reactivity profiles of notable thienopyrimidine-derived kinase inhibitors, supported by experimental data and detailed protocols for key profiling assays.
The intricate network of protein kinases, collectively known as the kinome, regulates a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them attractive therapeutic targets. Thienopyrimidine derivatives have proven to be a versatile class of compounds, yielding potent inhibitors against various kinase families, including Aurora kinases, phosphoinositide 3-kinases (PI3Ks), and receptor tyrosine kinases like EGFR and VEGFR. This guide delves into the selectivity of these inhibitors, offering a valuable resource for assessing their therapeutic potential and potential liabilities.
Comparative Cross-Reactivity Profiles
The following tables summarize the inhibitory activity (IC50 values) of selected thienopyrimidine-derived kinase inhibitors against their primary targets and a panel of off-target kinases. This data provides a quantitative comparison of their selectivity.
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets | IC50 (nM) vs. Off-Targets | Reference |
| SNS-314 | Aurora A, Aurora B, Aurora C | 9, 31, 3 | Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 | Less potent (specific IC50 values not always published) | [1] |
| Pictilisib (GDC-0941) | PI3Kα, PI3Kδ | 3, 3 | PI3Kβ, PI3Kγ | 33, 75 | |
| Olmutinib (HM61713) | EGFR (T790M mutant) | Potent (specific IC50 values vary by study) | Wild-type EGFR | Significantly less potent, demonstrating selectivity for the mutant form. | |
| Compound 17f | VEGFR-2 | 230 | - | - | [2] |
| Thienopyrimidine Series (Unnamed) | PI3Kα | Nanomolar range | mTOR | >100-fold selectivity against mTOR | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the experimental approaches to probe them is crucial for a comprehensive understanding.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[1][4][5][6]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Thienopyrimidine inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Multi-well plates (e.g., 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thienopyrimidine inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound or vehicle control (DMSO).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
KinomeScan® (Competition Binding Assay)
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Principle: Kinases are tagged with DNA and tested for their ability to bind to an immobilized ligand. A test compound that binds to the kinase's active site will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound.
Procedure Outline:
-
A library of DNA-tagged kinases is used.
-
Each kinase is individually tested for its ability to bind to an immobilized ligand in the presence of the thienopyrimidine inhibitor.
-
The amount of bound kinase is quantified using qPCR.
-
The results are expressed as a percentage of the control (no inhibitor) and are used to generate a comprehensive selectivity profile.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical assay that assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9][10][11]
Materials:
-
Cultured cells expressing the target kinase
-
Thienopyrimidine inhibitor (test compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat shock (e.g., thermal cycler)
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with the thienopyrimidine inhibitor or vehicle control for a specified time.
-
Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and subject them to a temperature gradient (e.g., 40-70°C) for a short period (e.g., 3 minutes) in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Kinobeads Affinity Purification Coupled with Mass Spectrometry
This chemical proteomics approach identifies the cellular targets of a kinase inhibitor by competitive binding in a cell lysate.[12][13][14][15]
Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads ("kinobeads"). These beads are used to capture a large portion of the kinome from a cell lysate. In a competitive binding experiment, the cell lysate is pre-incubated with the thienopyrimidine inhibitor before incubation with the kinobeads. The inhibitor will compete with the kinobeads for binding to its target kinases. The proteins bound to the beads are then identified and quantified by mass spectrometry.
Procedure Outline:
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest.
-
Competitive Binding: Incubate the cell lysate with various concentrations of the thienopyrimidine inhibitor or a vehicle control.
-
Kinobeads Pulldown: Add the kinobeads to the lysate and incubate to allow for the binding of kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that were pulled down. A decrease in the amount of a specific kinase pulled down in the presence of the inhibitor indicates that the inhibitor binds to that kinase. Dose-response curves can be generated to determine the apparent binding affinity.
Conclusion
The thienopyrimidine scaffold continues to be a valuable starting point for the development of potent and selective kinase inhibitors. However, as the data presented in this guide illustrates, cross-reactivity is a common feature that requires careful characterization. The use of a combination of biochemical and cell-based profiling assays is essential for building a comprehensive understanding of an inhibitor's selectivity profile. The detailed protocols provided herein serve as a resource for researchers to rigorously evaluate their thienopyrimidine-derived compounds, ultimately aiding in the development of safer and more effective targeted therapies.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine, based on information for analogous compounds and the constituent functional groups.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Likely toxic, irritant, and environmentally hazardous. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. | [1][2] |
| Handling Precautions | Avoid contact with skin and eyes. Avoid generating dust. Handle in a well-ventilated area, preferably a fume hood. | [3] |
| Spill Management | For minor spills, absorb with an inert material (e.g., vermiculite, sand), and collect in a sealed container for disposal. For major spills, evacuate the area and contact institutional safety personnel. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | [1] |
| Container Labeling | Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name. | [3] |
| Disposal Method | Dispose of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. | [1][4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure containers are kept closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
3. Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" and its CAS number (175137-22-1) on the label.
-
Indicate all components of a mixture, including solvents, with their approximate concentrations.
4. Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department or a certified hazardous waste contractor.
-
Follow all institutional procedures for waste pickup requests.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or methanol, followed by soap and water), collecting the cleaning materials as hazardous waste.
6. Emergency Procedures (Spills):
-
Minor Spill: If a small amount of solid is spilled, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container. Clean the area with a suitable solvent.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Waste Disposal Decision Workflow.
References
Personal protective equipment for handling 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
Disclaimer: No specific Safety Data Sheet (SDS) was located for 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine. The following guidance is based on the safety protocols for hydrazine and its derivatives, which share structural and potential toxicological similarities. It is imperative to treat this compound with the same level of caution as other hazardous hydrazine derivatives.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions and ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Due to the potential for toxicity, skin sensitization, and carcinogenicity associated with hydrazine derivatives, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended.[2][3][4] Always consult the glove manufacturer's resistance chart. |
| Eyes/Face | Safety goggles and face shield | Use tightly fitting, indirect-vent splash-resistant goggles.[1][2] A face shield is necessary when there is a splash hazard.[2][3] |
| Body | Flame-resistant lab coat | A 100% cotton-based or other flame-resistant lab coat is essential.[2][4] |
| Respiratory | Respirator (as needed) | Use of a respirator should be a last resort after engineering controls.[1] If required, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)) should be used within a complete respiratory protection program.[2] |
| Clothing | Full-length pants and closed-toe shoes | Wear full-length pants and closed-toe shoes made of a non-porous material.[2][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize exposure and environmental contamination.
1. Engineering Controls:
-
Fume Hood/Glove Box: All handling of this compound must be conducted in a certified chemical fume hood or a glove box, preferably under an inert atmosphere like nitrogen.[2][3]
-
Ventilation: Ensure adequate local exhaust ventilation to control airborne concentrations.[1]
2. Handling Protocol:
-
Pre-Use:
-
During Use:
-
Post-Use:
3. Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight.[7]
-
Isolate from incompatible materials such as oxidizing agents and acids.[2]
-
Utilize secondary containment for all stored containers.[2]
4. Spill Response:
-
Do not attempt to clean up a large spill.
-
Evacuate the immediate area and notify others.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).[3][4]
-
For minor spills, if trained and equipped, use appropriate absorbent materials and follow institutional procedures for hazardous waste disposal.
5. Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Emergency Procedures
In case of exposure, seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[1][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[7]
-
Inhalation: Move the person to fresh air.[4][8] If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][8]
Always provide the attending medical personnel with the name of the chemical and any available safety information.
References
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
